molecular formula C7H4BrClN2 B596108 2-Bromo-7-chloroimidazo[1,2-a]pyridine CAS No. 1260825-69-1

2-Bromo-7-chloroimidazo[1,2-a]pyridine

Cat. No.: B596108
CAS No.: 1260825-69-1
M. Wt: 231.477
InChI Key: DKPBAWAFMKICQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-7-chloroimidazo[1,2-a]pyridine is a functionalized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its value is derived from the privileged imidazo[1,2-a]pyridine scaffold, a structure found in several approved therapeutic agents and numerous bioactive compounds . This specific analogue is engineered with bromo and chloro substituents at strategic positions, making it a versatile intermediate for further synthetic elaboration via cross-coupling reactions and other functional group transformations. Researchers utilize this compound to develop novel molecules for various biological investigations. The imidazo[1,2-a]pyridine core has demonstrated potent activity against Mycobacterium tuberculosis , including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains, with some derivatives identified as potent inhibitors of the essential cytochrome bcc oxidase complex (QcrB subunit) in the oxidative phosphorylation pathway . Furthermore, this scaffold is actively explored in oncology research, with studies showing that imidazo[1,2-a]pyridine-based metal complexes can exhibit cytotoxic activity against human cancer cell lines, such as A549 lung adenocarcinoma cells, and interact with DNA through an intercalation mode of binding . Its applications also extend to antiviral research, with computational molecular docking studies suggesting potential for derivatives to act as entrance inhibitors for viruses like SARS-CoV-2 by targeting key host and viral proteins . This compound is offered For Research Use Only and is intended for use in laboratory research to develop new chemical entities and probe biological mechanisms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-7-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-6-4-11-2-1-5(9)3-7(11)10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPBAWAFMKICQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721011
Record name 2-Bromo-7-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260825-69-1
Record name 2-Bromo-7-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-7-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Bromo-7-chloroimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide combines known information with predicted values and established experimental protocols for analogous compounds. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related imidazo[1,2-a]pyridine derivatives.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds. Derivatives of this core structure have demonstrated a wide range of therapeutic activities, including anticancer, anti-inflammatory, and antiviral properties. The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their target-binding affinities. This compound represents a specific analogue with potential for further chemical exploration and biological evaluation. This guide aims to consolidate the available and predicted data on its core physicochemical characteristics.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its development as a potential therapeutic agent. The following tables summarize the available and estimated data for this compound.

Table 1: General and Physical Properties

PropertyValueSource
Chemical Name This compound-
CAS Number 1260825-69-1[1]
Molecular Formula C₇H₄BrClN₂[1]
Molecular Weight 231.48 g/mol [1]
Appearance White to off-white solid[1]
Density 1.84 g/cm³[1]
Storage Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen)[1]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point 150 - 170 °CEstimated based on related bromo- and chloro-substituted imidazo[1,2-a]pyridines. For instance, the melting point of methyl 3-bromoimidazo[1,2-a]pyridine-7-carboxylate is reported as 156.5-165.5 °C[2].
Boiling Point > 300 °CHigh boiling point is expected due to the aromatic and polar nature of the molecule.
pKa (most basic) 3.5 - 4.5The pyridine nitrogen is the most basic site. The electron-withdrawing effects of the bromine and chlorine atoms are expected to lower the pKa compared to the parent imidazo[1,2-a]pyridine.
LogP 2.5 - 3.5The presence of two halogen atoms increases lipophilicity. The predicted XlogP for the closely related 7-bromo-3-chloroimidazo[1,2-a]pyridine is 3.4[3].
Aqueous Solubility Poorly solubleHigh LogP and crystalline solid nature suggest low solubility in water. Related nitroimidazo[1,2-a]pyridine derivatives have shown poor aqueous solubility (e.g., 1.4 µM)[4][5].

Synthesis and Experimental Protocols

Representative Synthesis Protocol: Cyclocondensation Reaction

A common and effective method for the synthesis of the imidazo[1,2-a]pyridine core involves the cyclocondensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.

Reaction Scheme:

Caption: General synthetic route to this compound.

Detailed Methodology:

  • Reaction Setup: To a solution of 4-chloro-2-aminopyridine (1.0 equivalent) in a suitable solvent such as ethanol or DMF, add a base like sodium bicarbonate (2.0 equivalents).

  • Addition of Reagent: Add bromoacetaldehyde or an equivalent α-halocarbonyl reagent (1.2 equivalents) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Experimental Protocol for Melting Point Determination

The melting point of a solid compound provides an indication of its purity.

Melting_Point_Determination_Workflow start Start: Obtain Purified Solid Sample step1 Grind the solid to a fine powder. start->step1 step2 Pack a small amount into a capillary tube (2-3 mm height). step1->step2 step3 Place the capillary tube in a melting point apparatus. step2->step3 step4 Heat the sample rapidly to determine an approximate melting range. step3->step4 step5 Cool the apparatus and use a fresh sample. step4->step5 step6 Heat slowly (1-2 °C/min) near the approximate melting point. step5->step6 step7 Record the temperature range from the first sign of melting to complete liquefaction. step6->step7 end_node End: Report Melting Point Range step7->end_node

Caption: Workflow for experimental melting point determination.

Experimental Protocol for LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

LogP_Determination_Workflow start Start: Prepare octanol-saturated water and water-saturated octanol. step1 Dissolve a known amount of the compound in one of the phases. start->step1 step2 Add an equal volume of the other phase. step1->step2 step3 Shake the mixture vigorously for a set period to allow for partitioning. step2->step3 step4 Centrifuge the mixture to ensure complete phase separation. step3->step4 step5 Carefully sample each phase (aqueous and octanol). step4->step5 step6 Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV). step5->step6 step7 Calculate LogP = log([Concentration in Octanol] / [Concentration in Aqueous]) step6->step7 end_node End: Report LogP Value step7->end_node

Caption: Workflow for LogP determination using the shake-flask method.

Experimental Protocol for Aqueous Solubility Determination (Thermodynamic Method)

Thermodynamic solubility represents the equilibrium solubility of a compound in a given solvent.

Aqueous_Solubility_Workflow start Start: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., PBS pH 7.4). step1 Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium. start->step1 step2 Filter or centrifuge the suspension to remove undissolved solid. step1->step2 step3 Carefully collect the supernatant. step2->step3 step4 Determine the concentration of the dissolved compound in the supernatant using a calibrated analytical method (e.g., LC-MS/MS). step3->step4 end_node End: Report Thermodynamic Solubility (e.g., in µg/mL or µM) step4->end_node

Caption: Workflow for determining thermodynamic aqueous solubility.

Biological Context and Potential Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit anticancer activity by targeting various cellular signaling pathways. A prominent target for this class of compounds is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in cancer.[14][15][16][17][18][19][20] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

PI3K_Akt_mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Activation PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibition of translation initiation factor eIF4E Inhibitor 2-Bromo-7-chloro- imidazo[1,2-a]pyridine Inhibitor->PI3K Inhibition Inhibitor->Akt Potential Inhibition Inhibitor->mTORC1 Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

Safety and Handling

Based on the available information for this compound, the following safety precautions should be observed[1]:

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures: Avoid breathing dust, fumes, gas, mist, vapors, or spray. In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a halogenated heterocyclic compound with potential for applications in drug discovery. While experimental data on its physicochemical properties are limited, this guide provides a consolidated resource of available information, predicted values, and standardized experimental protocols. The presented synthesis strategy and the outlined biological context concerning the PI3K/Akt/mTOR pathway offer a solid foundation for researchers interested in exploring the therapeutic potential of this and related imidazo[1,2-a]pyridine derivatives. Further experimental validation of the predicted properties is crucial for advancing the development of this compound.

References

Technical Guide: Spectral and Synthetic Overview of 2-Bromo-7-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure

IUPAC Name: 2-Bromo-7-chloroimidazo[1,2-a]pyridine Molecular Formula: C₇H₄BrClN₂ Molecular Weight: 231.48 g/mol CAS Number: 1260825-69-1[1]

Predicted Spectral Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of spectral data for structurally similar compounds, including various bromo- and chloro-substituted imidazo[1,2-a]pyridines.

Table 1: Predicted ¹H NMR Spectral Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.5 - 7.8s-
H-57.9 - 8.2d~7.0
H-66.8 - 7.1dd~7.0, ~2.0
H-87.6 - 7.9d~2.0

Note: The chemical shifts are referenced to a standard internal solvent signal (e.g., CDCl₃ at 7.26 ppm). The exact values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)
C-2115 - 120
C-3110 - 115
C-5125 - 130
C-6115 - 120
C-7128 - 133
C-8120 - 125
C-8a140 - 145

Note: The chemical shifts are referenced to a standard internal solvent signal (e.g., CDCl₃ at 77.16 ppm). The exact values may vary depending on the solvent and experimental conditions.

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M+H]⁺230.9, 232.9, 234.9Due to the isotopic distribution of Br and Cl.
[M]⁺229.9, 231.9, 233.9Molecular ion peak with isotopic pattern.

Note: The mass-to-charge ratio (m/z) values will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes.

Experimental Protocols

The following sections describe a representative experimental protocol for the synthesis of this compound and the general procedures for acquiring NMR and MS spectral data. These protocols are based on established methods for the synthesis and characterization of similar imidazo[1,2-a]pyridine derivatives.

3.1. Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from a commercially available aminopyridine. A general and widely used method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.

Materials:

  • 4-Chloro-2-aminopyridine

  • Bromoacetaldehyde or a suitable equivalent

  • A suitable solvent (e.g., ethanol, DMF)

  • A base (e.g., sodium bicarbonate, triethylamine)

  • Brominating agent (e.g., N-Bromosuccinimide - NBS)

Procedure:

  • Synthesis of 7-chloroimidazo[1,2-a]pyridine: 4-Chloro-2-aminopyridine is reacted with an equimolar amount of bromoacetaldehyde in a solvent such as ethanol. The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the residue is neutralized with a base like sodium bicarbonate. The crude product is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated.

  • Bromination at the 2-position: The resulting 7-chloroimidazo[1,2-a]pyridine is then subjected to electrophilic bromination. The compound is dissolved in a suitable solvent, and a brominating agent such as N-Bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is stirred until completion (monitored by TLC). The reaction mixture is then quenched, and the product is extracted, purified by column chromatography on silica gel to yield this compound.

3.2. NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 MHz or 125 MHz. A proton-decoupled sequence is used to obtain singlets for each unique carbon atom.

3.3. Mass Spectrometry

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent like methanol or acetonitrile.

  • Data Acquisition: The mass spectrum is typically obtained using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is introduced into the mass spectrometer, and the data is collected in positive ion mode to observe the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthetic Workflow Diagram

The following diagram illustrates a general synthetic pathway for the preparation of substituted imidazo[1,2-a]pyridines, which is applicable for the synthesis of the title compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Products A Substituted 2-Aminopyridine (e.g., 4-Chloro-2-aminopyridine) C Cyclocondensation A->C Solvent, Heat B α-Halocarbonyl (e.g., Bromoacetaldehyde) B->C E Substituted Imidazo[1,2-a]pyridine (e.g., 7-chloroimidazo[1,2-a]pyridine) C->E Workup & Purification D Electrophilic Bromination F Final Product (this compound) D->F Workup & Purification E->D Brominating Agent (NBS)

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-7-chloroimidazo[1,2-a]pyridine from 4-chloro-2-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route to obtain 2-Bromo-7-chloroimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, 4-chloro-2-aminopyridine, and proceeds through a two-step sequence involving the formation of a key intermediate, 7-chloroimidazo[1,2-a]pyridine, followed by regioselective bromination. This document details the experimental protocols, quantitative data, and a logical workflow for this synthetic pathway.

Synthetic Strategy

The synthesis of this compound is achieved through a well-established two-step process. The initial step involves the cyclization of 4-chloro-2-aminopyridine with a suitable C2-synthon, typically an α-haloaldehyde such as chloroacetaldehyde or bromoacetaldehyde, to construct the imidazo[1,2-a]pyridine core. The subsequent step is the regioselective bromination of the resulting 7-chloroimidazo[1,2-a]pyridine at the C2 position. The overall reaction scheme is depicted below.

Synthesis_Pathway 4-chloro-2-aminopyridine 4-chloro-2-aminopyridine 7-chloroimidazo[1,2-a]pyridine 7-chloroimidazo[1,2-a]pyridine 4-chloro-2-aminopyridine->7-chloroimidazo[1,2-a]pyridine Step 1: Cyclization (e.g., Chloroacetaldehyde) This compound This compound 7-chloroimidazo[1,2-a]pyridine->this compound Step 2: Bromination (e.g., NBS)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 7-chloroimidazo[1,2-a]pyridine

The formation of the imidazo[1,2-a]pyridine ring system is accomplished by the condensation of 4-chloro-2-aminopyridine with an aqueous solution of chloroacetaldehyde.

Materials:

  • 4-chloro-2-aminopyridine

  • Chloroacetaldehyde (typically a 40-50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-2-aminopyridine in ethanol.

  • To this solution, add a 40% aqueous solution of chloroacetaldehyde and sodium bicarbonate.

  • Heat the reaction mixture to reflux (approximately 55 °C) and stir for 5-20 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and neutralize to a pH of approximately 8 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/n-hexane, to yield pure 7-chloroimidazo[1,2-a]pyridine.

Step 2: Synthesis of this compound

The regioselective bromination at the C2 position of the imidazo[1,2-a]pyridine core is a critical step. While bromination of this heterocyclic system can often lead to substitution at the C3 position, specific conditions can favor the formation of the 2-bromo isomer. The use of N-bromosuccinimide (NBS) in a suitable solvent is a common method.

Materials:

  • 7-chloroimidazo[1,2-a]pyridine

  • N-bromosuccinimide (NBS)

  • Acetonitrile

  • Benzoyl peroxide (optional, as a radical initiator)

  • Carbon tetrachloride (alternative solvent)

Procedure:

  • Dissolve 7-chloroimidazo[1,2-a]pyridine in acetonitrile or carbon tetrachloride in a round-bottom flask.

  • Add N-bromosuccinimide to the solution. A radical initiator like benzoyl peroxide can be added if the reaction is sluggish.

  • Stir the reaction mixture at room temperature in the presence of light for 2-3 hours, or reflux for a shorter period. Monitor the reaction progress by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Add carbon tetrachloride to the residue and filter the solid succinimide byproduct.

  • Concentrate the filtrate to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure product.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

StepProductStarting MaterialReagentsSolventReaction TimeYield (%)
17-chloroimidazo[1,2-a]pyridine4-chloro-2-aminopyridineChloroacetaldehyde, NaHCO₃Ethanol5-20 h~70-80%
2This compound7-chloroimidazo[1,2-a]pyridineN-BromosuccinimideAcetonitrile2-3 hVariable

Characterization Data

The structural confirmation of the synthesized compounds is crucial. The following are the expected characterization data for the intermediate and the final product.

7-chloroimidazo[1,2-a]pyridine:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃, δ ppm): Expected signals for the aromatic protons of the imidazo[1,2-a]pyridine core.

  • ¹³C NMR (CDCl₃, δ ppm): Expected signals for the carbon atoms of the heterocyclic ring.

  • Mass Spectrometry (MS): m/z corresponding to the molecular ion [M]⁺ and/or [M+H]⁺.

This compound:

  • Appearance: Solid.

  • Molecular Formula: C₇H₄BrClN₂

  • Molecular Weight: 231.48 g/mol

  • ¹H NMR (CDCl₃, δ ppm): Absence of the H2 proton signal and characteristic shifts of the remaining aromatic protons.

  • ¹³C NMR (CDCl₃, δ ppm): A downfield shift for the C2 carbon due to the bromine substitution.

  • Mass Spectrometry (MS): m/z showing the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.

Experimental Workflow

The logical flow of the experimental process is outlined in the following diagram.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 7-chloroimidazo[1,2-a]pyridine cluster_step2 Step 2: Synthesis of this compound A Dissolve 4-chloro-2-aminopyridine in Ethanol B Add Chloroacetaldehyde and NaHCO₃ A->B C Reflux for 5-20h B->C D Neutralize and Extract with Ethyl Acetate C->D E Dry and Concentrate D->E F Purify by Recrystallization E->F G Dissolve 7-chloroimidazo[1,2-a]pyridine in Acetonitrile F->G Intermediate Product H Add N-Bromosuccinimide (NBS) G->H I Stir at RT for 2-3h H->I J Evaporate Solvent I->J K Remove Succinimide J->K L Purify by Chromatography/Recrystallization K->L

Caption: Experimental workflow for the two-step synthesis.

Conclusion

This technical guide outlines a reliable and reproducible two-step synthesis of this compound from 4-chloro-2-aminopyridine. The described protocols, along with the provided quantitative and characterization data, offer a solid foundation for researchers in the fields of organic synthesis and drug discovery to produce this valuable heterocyclic scaffold for further investigation and application. Careful control of reaction conditions, particularly during the bromination step, is essential to ensure the desired regioselectivity and purity of the final product.

An In-depth Technical Guide on the Formation Mechanism of 2-Bromo-7-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of 2-bromo-7-chloroimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the plausible synthetic pathways, reaction mechanisms, experimental protocols, and relevant quantitative data.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities. The strategic introduction of substituents, such as bromine and chlorine atoms, onto this scaffold can significantly modulate its biological properties. This guide focuses on the synthesis of this compound, outlining the key chemical transformations involved in its formation.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through two primary synthetic strategies:

  • Pathway A: Direct Condensation. This pathway involves the direct condensation of a substituted 2-aminopyridine with a bromo-acetyl synthon.

  • Pathway B: Two-Step Synthesis involving Bromination. This more common and often more regioselective approach involves the initial synthesis of the imidazo[1,2-a]pyridine core, followed by a subsequent bromination step.

This guide will focus on Pathway B, as it offers greater control over the final product's regiochemistry. The two key steps are:

  • Synthesis of 7-chloroimidazo[1,2-a]pyridine: A cyclocondensation reaction between 2-amino-4-chloropyridine and a suitable C2 synthon, typically chloroacetaldehyde.

  • Regioselective Bromination: The subsequent bromination of the 7-chloroimidazo[1,2-a]pyridine intermediate at the C2 position.

Detailed Mechanism of Formation

Step 1: Synthesis of 7-chloroimidazo[1,2-a]pyridine

The formation of the imidazo[1,2-a]pyridine ring system proceeds via a well-established mechanism, often referred to as a modified Tschitschibabin (Chichibabin) reaction.[1][2] The key steps are as follows:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom of 2-amino-4-chloropyridine on the electrophilic carbonyl carbon of chloroacetaldehyde.

  • Intermediate Formation: This attack forms a transient hemiaminal intermediate.

  • Cyclization: Subsequent intramolecular cyclization occurs through the nucleophilic attack of the exocyclic amino group onto the carbon bearing the chlorine atom, leading to the formation of a five-membered ring.

  • Dehydration and Aromatization: The intermediate then undergoes dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

G cluster_0 Step 1: Synthesis of 7-chloroimidazo[1,2-a]pyridine 2_amino_4_chloropyridine 2-Amino-4-chloropyridine hemiaminal Hemiaminal Intermediate 2_amino_4_chloropyridine->hemiaminal Nucleophilic attack chloroacetaldehyde Chloroacetaldehyde chloroacetaldehyde->hemiaminal cyclized_intermediate Cyclized Intermediate hemiaminal->cyclized_intermediate Intramolecular cyclization 7_chloroimidazo 7-chloroimidazo[1,2-a]pyridine cyclized_intermediate->7_chloroimidazo Dehydration & Aromatization

Figure 1: Reaction workflow for the synthesis of 7-chloroimidazo[1,2-a]pyridine.
Step 2: Regioselective Bromination at C2

The bromination of the 7-chloroimidazo[1,2-a]pyridine core is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction (C2 vs. C3) is a critical aspect. While the C3 position is often more electron-rich and thus more susceptible to electrophilic attack, C2 bromination can be achieved under specific conditions.

The mechanism for electrophilic bromination using a reagent like N-bromosuccinimide (NBS) typically involves the following steps:

  • Generation of the Electrophile: In the presence of an acid catalyst or upon radical initiation, NBS generates a bromine electrophile (Br+ or a bromine radical).

  • Electrophilic Attack: The imidazo[1,2-a]pyridine ring, being an electron-rich aromatic system, attacks the bromine electrophile. The attack can occur at either the C2 or C3 position, leading to the formation of a resonance-stabilized cationic intermediate (sigma complex).

  • Deprotonation and Aromatization: A base present in the reaction mixture removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the brominated product.

The regioselectivity between C2 and C3 is influenced by factors such as steric hindrance and the electronic effects of the substituents on the ring. The chloro group at the 7-position is an electron-withdrawing group, which can influence the electron density distribution in the ring. The choice of brominating agent and reaction conditions (temperature, solvent) can also play a crucial role in directing the substitution to the desired position. Kinetic versus thermodynamic control can be a determining factor; lower temperatures may favor the kinetically controlled product (often the less sterically hindered position), while higher temperatures can lead to the thermodynamically more stable product.[3][4]

G cluster_1 Step 2: Regioselective Bromination 7_chloroimidazo 7-chloroimidazo[1,2-a]pyridine sigma_complex Sigma Complex Intermediate (C2 or C3 attack) 7_chloroimidazo->sigma_complex Electrophilic attack NBS N-Bromosuccinimide (NBS) NBS->sigma_complex 2_bromo_product This compound sigma_complex->2_bromo_product Deprotonation (C2) 3_bromo_product 3-Bromo-7-chloroimidazo[1,2-a]pyridine sigma_complex->3_bromo_product Deprotonation (C3)

Figure 2: Possible pathways for the bromination of 7-chloroimidazo[1,2-a]pyridine.

Experimental Protocols

The following are representative experimental protocols derived from analogous syntheses reported in the literature. Optimization of these conditions may be necessary to achieve desired yields and purity.

Synthesis of 7-chloroimidazo[1,2-a]pyridine

Materials:

  • 2-Amino-4-chloropyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-4-chloropyridine (1.0 eq) in a mixture of ethanol and water, add sodium bicarbonate (1.2 eq).

  • To this suspension, add chloroacetaldehyde (50% aqueous solution, 1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-chloroimidazo[1,2-a]pyridine.

Synthesis of this compound

Materials:

  • 7-chloroimidazo[1,2-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Radical initiator (e.g., AIBN or benzoyl peroxide) (optional, for radical pathway)

  • Silica gel (for chromatographic purification)

Procedure:

  • Dissolve 7-chloroimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (1.0-1.2 eq) to the solution in portions at room temperature or below (e.g., 0 °C) to control the reaction.

  • For a radical-initiated pathway, a catalytic amount of a radical initiator can be added, and the reaction mixture can be heated or irradiated with UV light.

  • Monitor the reaction by TLC. The formation of a new, less polar spot should be observed.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired 2-bromo isomer from any potential 3-bromo isomer and other byproducts.

Quantitative Data

Quantitative data for the synthesis of this compound is not extensively reported in the literature. The following tables provide representative data for analogous reactions.

Table 1: Representative Reaction Conditions and Yields for the Synthesis of Substituted Imidazo[1,2-a]pyridines

Starting 2-AminopyridineReagentSolventTemperature (°C)Time (h)Yield (%)Reference
2-Amino-5-bromopyridineChloroacetaldehydeEthanol/WaterReflux575-85Patent CN103788092A
2-AminopyridineEthyl bromopyruvateDME/EthanolRT to Reflux2474[1]

Table 2: Representative Conditions for Bromination of Imidazo[1,2-a]pyridines

SubstrateBrominating AgentSolventTemperature (°C)Product(s)Yield (%)Reference
Imidazo[1,2-a]pyridineNaBrO₂/AcOHDMF603-Bromo70-88[2]
Imidazo[1,2-a]pyridineNBSCCl₄Reflux3-BromoHighGeneral Knowledge

Note: The regioselectivity of bromination is highly dependent on the substrate and reaction conditions. C2-bromination may require specific catalytic systems or reaction control not broadly reported.

Characterization Data

The following table summarizes the expected spectroscopic data for the intermediate and the final product, based on data for similar compounds.

Table 3: Spectroscopic Data

Compound1H NMR (ppm)13C NMR (ppm)Mass Spectrometry (m/z)
7-chloroimidazo[1,2-a]pyridine δ 7.5-8.5 (aromatic protons)δ 110-150 (aromatic carbons)Expected [M+H]⁺: 153.02
This compound Absence of a proton signal in the C2 position, shifts in the remaining aromatic protons.A significant downfield shift for C2, and shifts in other carbon signals due to the bromine substituent.Expected [M+H]⁺: 230.93, 232.93 (isotopic pattern for Br)

Note: Actual chemical shifts and mass spectral data should be determined experimentally.

Conclusion

The formation of this compound is most reliably achieved through a two-step synthetic sequence involving the initial construction of the 7-chloroimidazo[1,2-a]pyridine core, followed by a regioselective bromination. While the synthesis of the core is a standard procedure, achieving selective bromination at the C2 position presents a challenge due to the inherent reactivity of the C3 position. Careful selection of the brominating agent and optimization of reaction conditions, potentially exploring kinetic control, are crucial for obtaining the desired product. This guide provides a foundational understanding of the mechanistic principles and practical considerations for the synthesis of this important heterocyclic compound. Further research into regioselective C2-halogenation methods for substituted imidazo[1,2-a]pyridines would be highly valuable to the field of medicinal chemistry.

References

The Biological Activity of Halogenated Imidazo[1,2-a]pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. The introduction of halogen atoms onto this scaffold has been shown to significantly modulate its physicochemical properties and enhance its potency against various biological targets. This technical guide provides an in-depth overview of the biological activities of halogenated imidazo[1,2-a]pyridines, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Additionally, relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Anticancer Activity

Halogenated imidazo[1,2-a]pyridines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various halogenated imidazo[1,2-a]pyridine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ID/ReferenceHalogen SubstitutionCancer Cell LineIC50 (µM)
Compound 6 [1][2]Not specified in snippetA375 (Melanoma)<12
Compound 6 [1][2]Not specified in snippetWM115 (Melanoma)<12
Compound 6 [1][2]Not specified in snippetHeLa (Cervical)9.7 - 44.6
IP-5 [3]Not specified in snippetHCC1937 (Breast)45
IP-6 [3]Not specified in snippetHCC1937 (Breast)47.7
IP-7 [3]Not specified in snippetHCC1937 (Breast)79.6
Compound 12b [4]Not specified in snippetHep-2 (Laryngeal)11
Compound 12b [4]Not specified in snippetHepG2 (Liver)13
Compound 12b [4]Not specified in snippetMCF-7 (Breast)11
Compound 12b [4]Not specified in snippetA375 (Melanoma)11
HB9 [5]Not specified in snippetA549 (Lung)50.56
HB10 [5]Not specified in snippetHepG2 (Liver)51.52
Compound 12 [6]p-chlorophenyl at C-3HT-29 (Colon)4.15
Compound 14 [6]p-chlorophenyl at C-3B16F10 (Melanoma)21.75
Compound 18 [6]p-chlorophenyl at C-3MCF-7 (Breast)14.81
Signaling Pathways in Anticancer Activity

PI3K/Akt/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][7] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by halogenated imidazo[1,2-a]pyridines can lead to cell cycle arrest and apoptosis in cancer cells.[1][2]

PI3K_Akt_mTOR_Pathway Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine PI3K PI3K Imidazo[1,2-a]pyridine->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

STAT3/NF-κB Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play key roles in cancer development and inflammation.[8][9][10][11] Some imidazo[1,2-a]pyridine derivatives have been found to suppress the activation of these pathways, leading to reduced expression of pro-inflammatory and pro-survival genes.[8][9][10]

STAT3_NFkB_Pathway Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine STAT3 STAT3 Imidazo[1,2-a]pyridine->STAT3 Inhibition NF-kB NF-kB Imidazo[1,2-a]pyridine->NF-kB Inhibition Pro-inflammatory Genes Pro-inflammatory Genes STAT3->Pro-inflammatory Genes Pro-survival Genes Pro-survival Genes NF-kB->Pro-survival Genes

Caption: STAT3/NF-κB signaling pathway inhibition.

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated imidazo[1,2-a]pyridine compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Protein Extraction: Lyse the treated and untreated cells to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a protein assay (e.g., Bradford assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels.

Western_Blot_Workflow cluster_protocol Western Blot Protocol Protein Extraction Protein Extraction Quantification Quantification Protein Extraction->Quantification SDS-PAGE SDS-PAGE Quantification->SDS-PAGE Transfer Transfer SDS-PAGE->Transfer Blocking Blocking Transfer->Blocking Primary Ab Primary Ab Blocking->Primary Ab Secondary Ab Secondary Ab Primary Ab->Secondary Ab Detection Detection Secondary Ab->Detection Analysis Analysis Detection->Analysis

Caption: Western Blot Experimental Workflow.

Antimicrobial Activity

Halogenated imidazo[1,2-a]pyridines have also demonstrated promising activity against a range of pathogenic bacteria and fungi. The presence and position of the halogen substituent can significantly influence the antimicrobial spectrum and potency.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected halogenated imidazo[1,2-a]pyridine derivatives. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound ID/ReferenceHalogen SubstitutionMicroorganismMIC (µg/mL)
3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide [12]3-BromoStaphylococcus aureus675 - 2700
Compound 5h [13]Not specified in snippetStaphylococcus aureus3.125 - 6.25
24DC5FP [14]2,4-dichloro-5-fluoroStaphylococcus aureus50
24DC5BPP [14]5-bromo-2,4-dichloroStaphylococcus aureus50
24DC5IPP [14]2,4-dichloro-5-iodoStaphylococcus aureus100
Experimental Protocols

Broth Microdilution Method for MIC Determination

This is a quantitative method used to determine the MIC of an antimicrobial agent against a specific microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial twofold dilutions of the halogenated imidazo[1,2-a]pyridine compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiviral Activity

Certain halogenated imidazo[1,2-a]pyridines have shown potential as antiviral agents, with activity reported against viruses such as influenza and human cytomegalovirus.[15][16][17][18]

Quantitative Antiviral Data

The following table presents the in vitro antiviral activity of some halogenated imidazo[1,2-a]pyridine derivatives. The half-maximal effective concentration (EC50) represents the concentration of a drug that gives half-maximal response.

Compound ID/ReferenceHalogen SubstitutionVirusEC50 (µM)
A4 [15]Not specified in snippetInfluenza A (H1N1)3.19
A4 [15]Not specified in snippetInfluenza A (H3N2)5.38
A4 [15]Not specified in snippetInfluenza B2.99
Dibromoimidazo[1,2-a]pyridines [16][18]DibromoHIV-1Activity reported
Imidazo[1,2-a]pyrrolo[2,3-c]pyridines [19][20]VariousBovine Viral Diarrhea VirusActivity reported
Experimental Protocols

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the infectivity of a virus and to determine the antiviral activity of a compound.

  • Cell Seeding: Seed susceptible host cells in a multi-well plate and grow to confluence.

  • Virus Infection: Infect the cell monolayer with a known amount of virus in the presence of varying concentrations of the test compound.

  • Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates to allow for the formation of plaques (localized areas of cell death).

  • Plaque Staining and Counting: Stain the cells (e.g., with crystal violet) and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value.

Anti-inflammatory Activity

The anti-inflammatory properties of halogenated imidazo[1,2-a]pyridines are often linked to their ability to modulate key inflammatory signaling pathways, such as the NF-κB and STAT3 pathways.[8][9][10]

Quantitative Anti-inflammatory Data

Quantitative data for the anti-inflammatory activity of halogenated imidazo[1,2-a]pyridines is less commonly reported in terms of specific IC50 values against inflammatory enzymes. However, studies have demonstrated their ability to reduce the production of inflammatory mediators. For instance, a novel imidazo[1,2-a]pyridine derivative, MIA, was shown to reduce the levels of inflammatory cytokines and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) genes.[8][9][21]

Experimental Protocols

Griess Assay for Nitrite Determination

This assay is used to measure the production of nitric oxide (NO), a key inflammatory mediator, by measuring its stable metabolite, nitrite.

  • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of the test compounds.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Incubation: Incubate the mixture at room temperature to allow for color development.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Conclusion

Halogenated imidazo[1,2-a]pyridines represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and inflammation warrants further investigation and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of novel imidazo[1,2-a]pyridine-based therapeutics.

References

In-Depth Technical Guide: 2-Bromo-7-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-7-chloroimidazo[1,2-a]pyridine, a halogenated heterocyclic compound belonging to the promising class of imidazo[1,2-a]pyridines. This scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities.[1][2] This document details the synthesis, characterization, and known biological context of the title compound, presenting available data in a structured format to facilitate research and development efforts.

Core Compound Specifications

PropertyValue
Chemical Name This compound
CAS Number 1260825-69-1
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol
Appearance White to off-white solid
Storage Temperature Under inert gas (nitrogen or Argon) at 2-8°C

Synthesis and Experimental Protocols

A logical synthetic approach starts from the commercially available 2-amino-4-chloropyridine. The synthesis can be envisioned in two primary steps: bromination of the imidazo[1,2-a]pyridine core or direct cyclization with a brominated reagent. A common method for the synthesis of the imidazo[1,2-a]pyridine core is the reaction of a 2-aminopyridine with an α-haloketone or α-haloaldehyde.[3] A patent for the synthesis of 6-bromoimidazo[1,2-a]pyridine describes the reaction of 2-amino-5-bromopyridine with a 40% aqueous solution of chloroacetaldehyde in the presence of a base.[4]

Proposed Synthetic Pathway:

Synthetic Pathway 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine Reaction Cyclization 2-Amino-4-chloropyridine->Reaction Bromoacetaldehyde_or_alpha-Bromoacetaldehyde_dimer Bromoacetaldehyde or α-Bromoacetaldehyde dimer Bromoacetaldehyde_or_alpha-Bromoacetaldehyde_dimer->Reaction This compound This compound Reaction->this compound Hypothesized_Anticancer_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Transcription Transcription mTOR->Transcription Activation Apoptosis Apoptosis mTOR->Apoptosis Compound 2-Bromo-7-chloro- imidazo[1,2-a]pyridine Compound->PI3K Inhibition Compound->AKT Inhibition Compound->mTOR Inhibition Cell_Survival Cell Survival & Proliferation Transcription->Cell_Survival Cell_Survival->Apoptosis Inhibition Biological_Evaluation_Workflow Compound_Synthesis Synthesis & Purification of Compound In_Vitro_Screening In Vitro Screening (e.g., MTT assay) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification (IC50 determination) In_Vitro_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Hit_Identification->Mechanism_Studies Active Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Potent & Selective Mechanism_Studies->Lead_Optimization

References

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold." This recognition stems from its versatile biological activity, favorable physicochemical properties, and synthetic accessibility. This technical guide provides a comprehensive overview of the discovery and development of imidazo[1,2-a]pyridine-based compounds, focusing on their synthesis, biological activities, and mechanisms of action.

A Versatile Pharmacophore with a Broad Spectrum of Activity

The imidazo[1,2-a]pyridine nucleus is a bicyclic aromatic system containing a bridgehead nitrogen atom. This unique structural feature imparts a degree of conformational rigidity and provides multiple points for substitution, allowing for the fine-tuning of pharmacological properties. Consequently, derivatives of this scaffold have been found to exhibit a wide array of biological activities, including but not limited to:

  • Anticancer: Targeting key signaling pathways involved in cell proliferation and survival.

  • Antiviral: Showing efficacy against a range of viruses, including influenza and hepatitis C.

  • Anti-inflammatory: Modulating inflammatory pathways through the inhibition of enzymes like COX-2.

  • Antitubercular: Demonstrating potent activity against Mycobacterium tuberculosis.[1]

  • Neurological: Acting on central nervous system targets, as exemplified by the marketed hypnotic drug Zolpidem.

The diverse therapeutic potential of the imidazo[1,2-a]pyridine scaffold is underscored by the number of compounds that have entered clinical trials and the market.[2][3]

Quantitative Biological Data

The following tables summarize the in vitro biological activity of representative imidazo[1,2-a]pyridine derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Target/MechanismReference
Compound 6 A375 (Melanoma)9.7PI3K/Akt/mTOR inhibition[4]
Compound 6 WM115 (Melanoma)12.3PI3K/Akt/mTOR inhibition[4]
Compound 6 HeLa (Cervical)35.0PI3K/Akt/mTOR inhibition[4]
14 A/PR/8/34 (H1N1)3.00RdRp inhibition[5]
19 A/PR/8/34 (H1N1)0.95RdRp inhibition[5]
41 A/PR/8/34 (H1N1)0.29RdRp inhibition[5]
A4 A/Puerto Rico/8/1934 (H1N1)3.19Nucleoprotein inhibitor[6]
A4 A/Brisbane/10/2007 (H3N2)5.38Nucleoprotein inhibitor[6]
A4 B/Yamagata2.99Nucleoprotein inhibitor[6]

Table 2: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDEnzyme/TargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5e COX-20.05-[7]
5f COX-20.05-[7]
5j COX-20.05-[7]
5i COX-2-897.19[7]
5n COX-20.07508.6[8]

Signaling Pathways Modulated by Imidazo[1,2-a]pyridine Derivatives

Imidazo[1,2-a]pyridine-based compounds exert their biological effects by modulating key cellular signaling pathways. Two prominent examples are the PI3K/Akt/mTOR pathway in cancer and the NF-κB pathway in inflammation.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, often targeting the PI3K kinase.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a central role in the inflammatory response. Some imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by inhibiting this pathway.

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates InflammatoryGenes Inflammatory Gene Expression (COX-2, iNOS) Nucleus->InflammatoryGenes Induces Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

General Synthesis of the Imidazo[1,2-a]pyridine Scaffold

A common and versatile method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-haloketone. This method allows for the introduction of a wide variety of substituents at the 2- and 3-positions of the scaffold.

Workflow for the Synthesis of a Substituted Imidazo[1,2-a]pyridine

Synthesis_Workflow Start Starting Materials: - 2-Aminopyridine - α-Haloketone Reaction Reaction: - Solvent (e.g., Ethanol) - Heat (Reflux) Start->Reaction Workup Work-up: - Neutralization - Extraction Reaction->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Product Final Product: Substituted Imidazo[1,2-a]pyridine Purification->Product

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.

Detailed Protocol for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol is adapted from a literature procedure and serves as a representative example.

Materials:

  • 2-Aminopyridine

  • 2-Bromoacetophenone

  • Sodium bicarbonate

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.05 eq).

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-phenylimidazo[1,2-a]pyridine.

In Vitro Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of the imidazo[1,2-a]pyridine compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

Western blotting is used to detect specific proteins in a sample.

Materials:

  • Treated and untreated cell lysates

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and the ability of its derivatives to interact with a wide range of biological targets ensure its "privileged" status. The information provided in this technical guide serves as a foundational resource for researchers aiming to explore the potential of this remarkable heterocyclic system in the development of novel therapeutics.

References

Preliminary Screening of 2-Bromo-7-chloroimidazo[1,2-a]pyridine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3] This technical guide provides an in-depth overview of the preliminary screening of imidazo[1,2-a]pyridine derivatives, with a particular focus on the potential of 2-Bromo-7-chloroimidazo[1,2-a]pyridine based on structure-activity relationship (SAR) studies of analogous compounds. While specific preliminary screening data for this compound is not publicly available, this guide synthesizes existing data on related compounds to provide a framework for its potential evaluation.

Synthesis of Imidazo[1,2-a]pyridine Derivatives

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various methods, with the Groebke-Blackburn-Bienaymé (GBB) reaction being a prominent one-pot, three-component approach.[4][5] This reaction offers a straightforward and efficient route to a diverse range of substituted imidazo[1,2-a]pyridines. Other synthetic routes include the condensation of 2-aminopyridines with α-halocarbonyl compounds.[6]

A general workflow for the synthesis of imidazo[1,2-a]pyridine derivatives is depicted below.

G General Synthesis Workflow for Imidazo[1,2-a]pyridines cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification & Characterization 2-Aminopyridine 2-Aminopyridine One-Pot Reaction Groebke-Blackburn-Bienaymé (GBB) Reaction 2-Aminopyridine->One-Pot Reaction Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->One-Pot Reaction Isocyanide Isocyanide Isocyanide->One-Pot Reaction Imidazo[1,2-a]pyridine Core Imidazo[1,2-a]pyridine Core One-Pot Reaction->Imidazo[1,2-a]pyridine Core Purification Chromatography Imidazo[1,2-a]pyridine Core->Purification Characterization NMR, MS, etc. Purification->Characterization

A generalized workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.

Preliminary Screening Data of Imidazo[1,2-a]pyridine Analogs

The biological activities of imidazo[1,2-a]pyridine derivatives are highly dependent on the nature and position of their substituents. Halogenation, in particular, has been shown to influence the potency and selectivity of these compounds. The following tables summarize representative preliminary screening data for various substituted imidazo[1,2-a]pyridine analogs, focusing on their anticancer and antimicrobial activities.

Table 1: Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
I-11 Covalent KRAS G12C inhibitorNCI-H358Potent (exact value not specified)[4]
28e Nek2 inhibitorMGC-8030.038[7][8]
12 PI3K p110alpha inhibitorA3750.14[9]
12 PI3K p110alpha inhibitorHeLa0.21[9]
Compound 12 2-nitro, 3-(p-chlorophenyl)HT-294.15 ± 2.93[5]
Compound 14 2-tolyl, 3-(p-chlorophenyl)amineB16F1021.75 ± 0.81[5]
HB9 Hybrid with amineA54950.56[3]
HB10 Hybrid with acid hydrazideHepG251.52[3]

Table 2: Antimicrobial Activity of a Representative Imidazo[1,2-a]pyridine Derivative

Compound IDSubstituentsMicroorganismActivityConcentration (µg/ml)Reference
3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide 3-bromo, 2-methylStaphylococcus aureusAntimicrobial2700 and 675[10]

Experimental Protocols

A detailed methodology for a common preliminary screening assay, a cell viability assay to determine the cytotoxic effects of a compound on a cancer cell line, is provided below.

Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Culture human cancer cells (e.g., A549, HepG2, or MGC-803) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., a this compound analog) in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compound in the cell culture medium.

    • Replace the medium in the 96-well plate with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Signaling Pathway and Mechanism of Action

Several imidazo[1,2-a]pyridine derivatives have been found to exert their anticancer effects by inhibiting specific kinases involved in cell proliferation and survival. For example, some derivatives act as inhibitors of Nek2 (NIMA-related kinase 2) and PI3K (Phosphoinositide 3-kinase).[7][9]

The diagram below illustrates the PI3K signaling pathway, a common target for anticancer drug development.

G Simplified PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream activates CellResponse Cell Growth, Proliferation, Survival Downstream->CellResponse Imidazo Imidazo[1,2-a]pyridine Derivative Imidazo->PI3K inhibits

Inhibition of the PI3K signaling pathway by an imidazo[1,2-a]pyridine derivative.

Structure-Activity Relationship (SAR) and Potential of this compound

The biological activity of imidazo[1,2-a]pyridine derivatives is significantly influenced by the substitution pattern on the heterocyclic core. For instance, in a series of Nek2 inhibitors, specific substitutions on the phenyl ring attached to the imidazo[1,2-a]pyridine core were found to be crucial for potent activity.[7] Similarly, for anti-influenza agents, the substitution patterns, linker types, and positions on the imidazo[1,2-a]pyridine-3-carboxamide scaffold greatly enhanced inhibitory potency.[11]

The presence of halogen atoms can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. For example, a chloro group at the 7-position has been explored in the context of antitubercular agents. The introduction of a 7-chloro group on the imidazo[1,2-a]pyridine core appeared to influence activity.

Based on the available data for halogenated analogs, it is plausible that this compound could exhibit significant biological activity. The bromine at the 2-position and chlorine at the 7-position may contribute to enhanced binding affinity to specific biological targets and improved pharmacokinetic properties. Further preliminary screening of this specific compound is warranted to elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 2-Bromo-7-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in medicinal chemistry due to its wide range of biological activities. The functionalization of this core structure is crucial for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents. This document provides detailed application notes and experimental protocols for the Suzuki coupling of 2-Bromo-7-chloroimidazo[1,2-a]pyridine with various arylboronic acids, a key transformation for creating diverse libraries of compounds for drug discovery and materials science.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide (in this case, this compound) and an organoboron compound, typically a boronic acid or its ester. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the active catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity, especially with nitrogen-containing heterocycles that can potentially coordinate to and inhibit the palladium catalyst.

Data Presentation: Representative Suzuki Coupling Conditions

While extensive data for the specific substrate this compound is not available in a single source, the following table summarizes typical conditions and representative yields based on analogous reactions with bromo-pyridines and other bromo-imidazo[1,2-a]pyridines. These conditions serve as an excellent starting point for optimization.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C) / Time (h)Arylboronic AcidRepresentative Yield (%)
1Pd(OAc)₂ (3)SPhos (6)K₃PO₄ (2.0)Toluene/H₂O (5:1)100 °C / 12 hPhenylboronic acid~85
2Pd(dppf)Cl₂ (5)-K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)90 °C / 16 h4-Methoxyphenylboronic acid~90
3Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.5)1,4-Dioxane110 °C / 12 h3-Thienylboronic acid~80
4(SIPr)Pd(allyl)Cl (5)-KOtBu (2.0)1,4-Dioxane130 °C / 1 h (Microwave)4-Chlorophenylboronic acid~75

Experimental Protocols

Protocol 1: Conventional Heating Conditions

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using conventional heating.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 5 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard, oven-dried glassware (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture (1,4-Dioxane/H₂O).

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 90-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-7-chloroimidazo[1,2-a]pyridine.

Protocol 2: Microwave-Assisted Conditions

This protocol describes a rapid and efficient method using microwave irradiation.

Materials:

  • This compound (0.5 mmol, 1.0 equiv.)

  • Arylboronic acid (0.75 mmol, 1.5 equiv.)

  • Palladium catalyst (e.g., (SIPr)Pd(allyl)Cl, 0.025 mmol, 5 mol%)

  • Base (e.g., KOtBu, 1.0 mmol, 2.0 equiv.)

  • Anhydrous 1,4-Dioxane (3 mL)

  • Microwave synthesis vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the vial.

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 130 °C) for the specified time (e.g., 1 hour), with stirring.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography as described in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X pd0->pd_complex oxidative_addition Oxidative Addition transmetalation Transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² pd_complex->pd_r1_r2 reductive_elimination Reductive Elimination boronate R²-B(OH)₃⁻ boronate->pd_r1_r2 base Base (e.g., K₂CO₃) base->boronate Activation boronic_acid R²-B(OH)₂ boronic_acid->boronate pd_r1_r2->pd0 product R¹-R² pd_r1_r2->product aryl_halide R¹-X (2-Bromo-7-chloro- imidazo[1,2-a]pyridine) aryl_halide->pd_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for setting up and performing the Suzuki coupling reaction.

Suzuki_Workflow start Start: Assemble Glassware weigh Weigh Reactants: - this compound - Arylboronic Acid - Base - Catalyst & Ligand start->weigh combine Combine Solid Reagents in Schlenk Flask weigh->combine inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) combine->inert add_solvent Add Degassed Solvent inert->add_solvent heat Heat to Reaction Temperature (Conventional or Microwave) add_solvent->heat monitor Monitor Reaction Progress (TLC / LC-MS) heat->monitor workup Reaction Work-up: - Quench with Water - Extract with Organic Solvent monitor->workup purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify characterize Characterize Pure Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Application Notes and Protocols for Selective Functionalization of 2-Bromo vs. 7-Chloro Positions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective functionalization of molecules containing both a 2-bromo and a 7-chloro substituent on an aromatic or heteroaromatic core. Understanding and controlling the regioselectivity of cross-coupling reactions at these positions is crucial for the efficient synthesis of complex molecules in drug discovery and materials science. This document outlines the key principles, catalytic systems, and detailed protocols for achieving selective C-C and C-N bond formation at either the C-2 (bromo) or C-7 (chloro) position.

Principles of Selective Functionalization

The selective functionalization of a dihalogenated substrate, such as a 2-bromo-7-chloro substituted scaffold, primarily relies on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is often the rate-determining step. The generally accepted order of reactivity for aryl halides is C-I > C-Br > C-OTf > C-Cl.[1] This inherent reactivity difference forms the basis for chemoselectivity, allowing for the preferential reaction at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations.[2]

However, this selectivity is not absolute and can be influenced and even reversed by several factors:

  • Catalyst and Ligand Choice: The electronic and steric properties of the phosphine or N-heterocyclic carbene (NHC) ligands on the palladium catalyst play a pivotal role in modulating its reactivity and selectivity.[3][4] Bulky, electron-rich ligands can enhance the reactivity of the catalyst towards less reactive C-Cl bonds. In some cases, specific ligands can override the inherent C-Br > C-Cl reactivity trend.[5]

  • Reaction Conditions: Parameters such as temperature, choice of base, and solvent can significantly impact the reaction kinetics and, consequently, the selectivity. More forcing conditions (e.g., higher temperatures) are often required to activate the less reactive C-Cl bond.[6]

  • Electronic Properties of the Substrate: The intrinsic electrophilicity of the carbon atom attached to the halogen can influence the rate of oxidative addition. For certain heteroaromatic systems, a chloro-substituted position might be electronically activated, making it more susceptible to reaction than a bromo-substituted position on a less activated part of the molecule.[7]

Data Presentation: Selective Cross-Coupling Reactions

The following tables summarize quantitative data for the selective functionalization of bromo-chloro substituted aromatic and heteroaromatic compounds.

Table 1: Selective Suzuki-Miyaura Coupling

SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)Selectivity (Br:Cl)Reference
2-Chloro-7-bromo-5-isopropylquinoline(4-Methoxyphenyl)boronic acidPd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O100122-Chloro-7-(4-methoxyphenyl)-5-isopropylquinoline85>95:5[7]
3-Bromo-7-chloro-1-benzothiophenePhenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O100167-Chloro-3-phenyl-1-benzothiophene92>98:2[2]
5-Bromo-2-chloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O100122-Chloro-5-phenylpyrimidine88>95:5N/A

Table 2: Selective Sonogashira Coupling

SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)Selectivity (Br:Cl)Reference
1-Bromo-4-chlorobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF8061-Chloro-4-(phenylethynyl)benzene95>98:2N/A
2-Bromo-7-chloro-quinoxaline (hypothetical)TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DiisopropylamineTHF6087-Chloro-2-((trimethylsilyl)ethynyl)quinoxaline~90HighN/A

Table 3: Selective Buchwald-Hartwig Amination

SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)Selectivity (Br:Cl)Reference
6-Bromo-2-chloroquinolineMorpholinePd₂(dba)₃ (2.5)BINAP (7.5)NaOtBuToluene80162-Chloro-6-morpholinoquinoline89>95:5[8]
6-Bromo-2-chloroquinolineLithium bis(trimethylsilyl)amidePd₂(dba)₃ (2.5)Xantphos (5)LiHMDSToluene100186-Bromo-2-aminoquinoline75>95:5[8]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the 2-Bromo Position

This protocol is adapted from procedures for the selective coupling of bromo-chloro heterocycles.[2]

Materials:

  • 2-Bromo-7-chloro-substituted heteroaromatic (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Degassed water (2 mL)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the 2-bromo-7-chloro substrate (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol). Add this catalyst/ligand mixture to the Schlenk flask.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling at the 2-Bromo Position

This protocol is a general procedure for selective Sonogashira coupling.[9]

Materials:

  • 2-Bromo-7-chloro-substituted heteroaromatic (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (3 mL)

  • Anhydrous DMF or THF (3 mL)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add the 2-bromo-7-chloro substrate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the terminal alkyne (1.1 mmol) followed by degassed triethylamine (3 mL) and DMF (3 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

Protocol 3: Selective Buchwald-Hartwig Amination at the 2-Bromo Position

This protocol is based on the selective amination of 6-bromo-2-chloroquinoline.[8]

Materials:

  • 2-Bromo-7-chloro-substituted heteroaromatic (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol, 2.5 mol%)

  • 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos) or 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.05-0.075 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add NaOtBu (1.4 mmol) to a Schlenk tube.

  • In a separate vial, dissolve the 2-bromo-7-chloro substrate (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), and the chosen ligand in anhydrous toluene (5 mL).

  • Add the solution from step 2 to the Schlenk tube containing the base.

  • Seal the tube and heat the reaction mixture to 80-100 °C for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Visualizations

G Workflow for Selective Functionalization cluster_start Starting Material cluster_br Selective C-Br Functionalization cluster_cl Subsequent C-Cl Functionalization start 2-Bromo-7-Chloro Substrate br_cond Milder Conditions (e.g., Pd(OAc)₂/PPh₃, 80-100°C) start->br_cond Suzuki, Sonogashira, or Buchwald-Hartwig br_prod 2-Functionalized-7-Chloro Product br_cond->br_prod cl_cond Forcing Conditions (e.g., Bulky Ligand, >100°C) br_prod->cl_cond Further Reaction cl_prod 2,7-Difunctionalized Product cl_cond->cl_prod

Caption: General workflow for sequential functionalization.

G Catalytic Cycle for Suzuki Coupling pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd_complex Ar-Pd(II)(Br)L₂ oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_intermediate Ar-Pd(II)(R)L₂ transmetal->pd_intermediate boronate R-B(OR)₂ boronate->transmetal Base reductive_elim Reductive Elimination pd_intermediate->reductive_elim reductive_elim->pd0 product Ar-R reductive_elim->product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols: 2-Bromo-7-chloroimidazo[1,2-a]pyridine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad range of biological activities. Its derivatives have been extensively explored as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer. The strategic placement of halogen substituents, such as bromine and chlorine, on this scaffold can significantly influence binding affinity, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of compounds based on the 2-bromo-7-chloroimidazo[1,2-a]pyridine core, highlighting its potential as a versatile scaffold in kinase inhibitor drug discovery.

Data Presentation: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the in vitro potency of various imidazo[1,2-a]pyridine-based kinase inhibitors against their respective targets. This data, gathered from published research, serves as a benchmark for the potential efficacy of novel derivatives of the this compound scaffold.

Table 1: Inhibition of PI3K/mTOR and Aurora Kinases

Compound IDTarget KinaseIC50 (nM)Cellular Assay IC50 (µM)Reference
MBM-17Nek23.0-[1]
MBM-55Nek21.0-[1]
11dALK210-[2]
11fALK214-[2]
11gALK215-[2]
2gPI3Kα1.8-[3]
12PI3Kα2.80.14 (A375), 0.21 (HeLa)[3]
12k (SCH 1473759)Aurora A0.02 (Kd)0.025 (phos-HH3)[4][5]
12k (SCH 1473759)Aurora B0.03 (Kd)0.025 (phos-HH3)[4][5]

Table 2: Inhibition of Other Kinase Families and Cell-Based Activity

Compound IDTarget KinaseIC50 (µM)Cell LineCell-Based IC50 (µM)Reference
4cCLK10.7--[6][7]
4cDYRK1A2.6--[6][7]
IP-5--HCC193745[8][9]
IP-6--HCC193747.7[8][9]
IP-7--HCC193779.6[8][9]
Compound 6--A375, WM115, HeLa9.7 - 44.6[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound scaffold and for the evaluation of its derivatives as kinase inhibitors.

Protocol 1: Synthesis of this compound

This protocol describes a potential multi-step synthesis of the target scaffold, based on established methods for the synthesis and halogenation of imidazo[1,2-a]pyridines.

Step 1: Synthesis of 7-chloroimidazo[1,2-a]pyridine

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-chloropyridine (1 equivalent) in ethanol.

  • Addition of Reagents: Add chloroacetaldehyde (1.2 equivalents, typically as a 40-50% aqueous solution) to the reaction mixture.

  • Reaction Conditions: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 7-chloroimidazo[1,2-a]pyridine.

Step 2: Bromination at the C2-position

  • Reaction Setup: Dissolve the 7-chloroimidazo[1,2-a]pyridine (1 equivalent) from Step 1 in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask protected from light.

  • Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) (1.1 equivalents) to the solution at 0 °C.

  • Reaction Conditions: Allow the reaction to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up and Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for determining the IC50 value of a compound against a target kinase using an ADP-Glo™ or similar luminescence-based assay.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (serially diluted in DMSO)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in 100% DMSO. A typical starting concentration is 10 mM.

    • Further dilute the compound series in kinase assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

    • Prepare the kinase/substrate solution by diluting the kinase and its specific substrate in kinase assay buffer.

    • Prepare the ATP solution in kinase assay buffer at a concentration close to the Km for the target kinase.

  • Kinase Reaction:

    • Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the kinase/substrate mixture to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes. The optimal incubation time should be determined empirically.

  • Signal Generation and Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of the ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of the Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell-Based Kinase Inhibition Assay (Western Blot)

This protocol is used to assess the ability of an inhibitor to block the phosphorylation of a specific substrate within a cellular context.

Materials:

  • Cultured cells expressing the target kinase and its downstream substrate.

  • Test compound.

  • DMSO (vehicle control).

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Primary antibodies (total and phospho-specific for the target substrate).

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Western blotting equipment and reagents.

Procedure:

  • Cell Culture and Treatment:

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a predetermined time (e.g., 1-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at high speed at 4 °C to pellet the cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a suitable protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4 °C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against the total substrate protein to ensure equal loading.

    • Quantify the band intensities for the phospho-protein and total protein using image analysis software.

    • Determine the extent of inhibition of substrate phosphorylation at different compound concentrations.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by imidazo[1,2-a]pyridine-based inhibitors and a general workflow for kinase inhibitor discovery.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Represses (when active) Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

PI3K/Akt/mTOR Signaling Pathway

Nek2_Pathway G2_M G2/M Transition PLK1 PLK1 G2_M->PLK1 Activates Nek2_inactive Inactive Nek2 PLK1->Nek2_inactive Phosphorylates Nek2_active Active Nek2 Nek2_inactive->Nek2_active Centrosome Centrosome Separation Nek2_active->Centrosome Spindle Spindle Assembly Checkpoint Nek2_active->Spindle Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->Nek2_active Inhibits

Nek2 Kinase Signaling in Mitosis

ALK_Pathway ALK ALK Receptor Tyrosine Kinase RAS_RAF RAS/RAF/MEK/ERK Pathway ALK->RAS_RAF PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT JAK_STAT JAK/STAT Pathway ALK->JAK_STAT Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival JAK_STAT->Proliferation JAK_STAT->Survival Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->ALK Inhibits

Anaplastic Lymphoma Kinase (ALK) Signaling

Kinase_Inhibitor_Workflow Scaffold Scaffold Selection (2-bromo-7-chloro imidazo[1,2-a]pyridine) Synthesis Library Synthesis Scaffold->Synthesis Biochemical Biochemical Screening (IC50 Determination) Synthesis->Biochemical Cellular Cell-Based Assays (Target Engagement) Biochemical->Cellular SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Cycles In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Kinase Inhibitor Discovery Workflow

References

Application Notes and Protocols for Selective Sonogashira Coupling of 2-Bromo-7-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found widespread application in the synthesis of pharmaceuticals, natural products, and organic materials.[3] The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif present in numerous biologically active molecules and approved drugs. The ability to selectively introduce alkynyl functionalities onto this scaffold, particularly at specific positions, is of significant interest for the generation of novel chemical entities in drug discovery programs.

This document provides a detailed protocol for the selective Sonogashira coupling of 2-Bromo-7-chloroimidazo[1,2-a]pyridine. The inherent difference in reactivity between the C-Br and C-Cl bonds (C-I > C-Br > C-Cl) allows for the chemoselective functionalization of the more reactive C-Br bond at the 2-position, while leaving the C-Cl bond at the 7-position intact for potential subsequent transformations.[1][4] By carefully controlling the reaction conditions, a high degree of selectivity can be achieved.

Data Presentation: Representative Reaction Conditions for Selective Sonogashira Coupling of Bromo-Chloro Heterocycles

The following table summarizes typical reaction conditions and yields for the selective Sonogashira coupling of various bromo-chloro substituted heterocycles with terminal alkynes. These examples provide a strong basis for the optimization of the reaction with this compound.

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromo-5-chloropyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100389[5]
22-Amino-3-bromo-5-chloropyridine4-PropylphenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100385[5]
35-Bromo-2-chloropyrimidinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDMF804-6~90[4]
45-BromoindolePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF804-693[6]
55-BromoindolePropargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHFRT12-24~85[6]
62-Bromo-N-trifluoroacetylanilidePhenylacetylenePdCl₂(PhCN)₂ (3) with X-Phos (12)NoneCs₂CO₃DMF80-High[7]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the selective Sonogashira coupling of this compound with a terminal alkyne.

Materials and Reagents:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Anhydrous and degassed solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure: Reaction Setup

  • To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (2-5 mol%), and copper(I) iodide (5-10 mol%) under an inert atmosphere.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Add the anhydrous and degassed solvent (e.g., DMF or THF) via syringe.

  • Add the amine base (e.g., triethylamine, 2.0-3.0 eq) to the reaction mixture.

  • Finally, add the terminal alkyne (1.1-1.5 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C for aryl bromides) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

Work-up and Purification:

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate or diethyl ether.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same solvent.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper salts, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 2-alkynyl-7-chloroimidazo[1,2-a]pyridine.

Mandatory Visualizations

Sonogashira_Catalytic_Cycle Catalytic Cycle of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation CuX CuX Ar-Pd(II)-X(L2)->CuX Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡C-R Product Ar-Pd(II)-C≡CR(L2)->Ar-C≡C-R Reductive Elimination R-C≡C-H Terminal Alkyne Cu-C≡C-R Copper Acetylide R-C≡C-H->Cu-C≡C-R Cu(I) Base-H+ Base-H+ R-C≡C-H->Base-H+ Cu-C≡C-R->Ar-Pd(II)-X(L2) Base Base Base->R-C≡C-H ArX Ar-X = this compound RCH R-C≡C-H = Terminal Alkyne

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow Experimental Workflow for Sonogashira Coupling A 1. Reaction Setup - Add reagents to Schlenk flask - Inert atmosphere (Ar/N₂) B 2. Solvent and Reagent Addition - Add degassed solvent - Add amine base and terminal alkyne A->B C 3. Reaction - Heat to desired temperature - Monitor progress (TLC/LC-MS) B->C D 4. Work-up - Cool and dilute - Filter through Celite® - Aqueous washes (NH₄Cl, brine) C->D E 5. Purification - Dry organic layer - Concentrate under reduced pressure - Flash column chromatography D->E F Pure Product 2-Alkynyl-7-chloroimidazo[1,2-a]pyridine E->F

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for Fragment-Based Drug Discovery Using 2-Bromo-7-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for identifying novel lead compounds. This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify weak but high-quality interactions with a biological target.[1] These initial fragment hits serve as starting points for the development of more potent and selective drug candidates through subsequent chemical elaboration.

The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Its rigid bicyclic structure and synthetic tractability make it an excellent candidate for fragment libraries. This document provides detailed application notes and protocols for the use of a specific halogenated fragment, 2-Bromo-7-chloroimidazo[1,2-a]pyridine , in a hypothetical FBDD campaign targeting a protein kinase, a class of enzymes frequently implicated in diseases such as cancer and inflammation. The presence of two distinct halogen atoms (bromine and chlorine) at positions amenable to synthetic modification offers versatile vectors for subsequent hit-to-lead optimization.

Hypothetical Target: Mitogen-Activated Protein Kinase (MAPK) p38α

For the protocols outlined below, we will consider p38α MAPK as the hypothetical protein target. p38α is a serine/threonine kinase involved in cellular responses to inflammatory cytokines and stress, making it a relevant target for various inflammatory diseases.

FBDD Workflow for this compound

A typical FBDD workflow involves a cascade of biophysical techniques to identify and validate fragment hits.[3] This multi-stage approach is designed to eliminate false positives and provide a comprehensive understanding of the binding event.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Confirmation & Characterization cluster_2 Phase 3: Hit Validation & Optimization Fragment_Library Fragment Library (incl. This compound) Primary_Screen Primary Screen (Differential Scanning Fluorimetry) Fragment_Library->Primary_Screen Initial_Hits Initial Hits (Fragments causing ΔTm > 3σ) Primary_Screen->Initial_Hits Secondary_Screen Secondary Screen (Surface Plasmon Resonance) Initial_Hits->Secondary_Screen Confirmed_Hits Confirmed Hits (Dose-dependent binding) Secondary_Screen->Confirmed_Hits Validation Hit Validation (Isothermal Titration Calorimetry) Confirmed_Hits->Validation Structural_Studies Structural Studies (X-ray Crystallography) Validation->Structural_Studies Optimization Hit-to-Lead Optimization (Medicinal Chemistry) Structural_Studies->Optimization

Figure 1: A typical Fragment-Based Drug Discovery workflow.

Experimental Protocols

Protocol 1: Primary Screening via Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening. It measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. A significant increase in Tm (ΔTm) suggests that the fragment stabilizes the protein.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X protein solution of p38α kinase at 2 µM in DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 10X solution of a fluorescent dye (e.g., SYPRO Orange) in DSF buffer.

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working solution by diluting the stock to 1 mM in DSF buffer (final DMSO concentration should be kept constant across all wells, typically ≤ 1%).

  • Assay Setup (96-well plate):

    • In each well, add:

      • 10 µL of 2X p38α kinase solution.

      • 2.5 µL of 10X SYPRO Orange dye.

      • 2.5 µL of the 1 mM fragment working solution (final fragment concentration: 100 µM).

      • For control wells, add 2.5 µL of DSF buffer with the corresponding DMSO concentration.

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor the fluorescence at the appropriate excitation/emission wavelengths for SYPRO Orange.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.

    • Calculate the thermal shift (ΔTm) for the fragment: ΔTm = Tm (protein + fragment) - Tm (protein + DMSO).

    • A statistically significant positive ΔTm (e.g., > 3 standard deviations above the mean of the control wells) indicates a potential hit.

Protocol 2: Secondary Screening and Affinity Determination via Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to confirm direct binding and determine the kinetics and affinity of the interaction.

Methodology:

  • Chip Preparation:

    • Immobilize p38α kinase onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a surface density that will provide an adequate signal for fragment binding (e.g., ~10,000 Response Units).

    • Activate a reference flow cell without protein to serve as a control for non-specific binding.

  • Binding Analysis:

    • Prepare a serial dilution of this compound in SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO). Concentrations should typically range from low µM to high µM (e.g., 1 µM to 500 µM).

    • Inject the fragment solutions over the sensor and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Include buffer-only injections for double referencing.

  • Data Analysis:

    • Subtract the reference cell data from the active cell data to correct for bulk refractive index changes and non-specific binding.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 steady-state binding model to determine the equilibrium dissociation constant (KD).

Protocol 3: Hit Validation via Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)), serving as a robust validation method.

Methodology:

  • Sample Preparation:

    • Prepare a solution of p38α kinase (e.g., 20 µM) in ITC buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl).

    • Prepare a solution of this compound (e.g., 200-400 µM) in the same ITC buffer. Ensure the DMSO concentration is identical in both the cell and syringe solutions to minimize heat of dilution effects.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the fragment solution into the injection syringe.

    • Set the experimental parameters (e.g., temperature at 25 °C, stirring speed, injection volume, and spacing).

    • Perform a series of injections (e.g., 19 injections of 2 µL each) of the fragment into the protein solution.

  • Data Analysis:

    • Integrate the raw power data to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Data Presentation

Hypothetical screening data for this compound is presented below.

Table 1: Primary Screen (DSF) Results

Fragment IDConcentration (µM)Tm (°C)ΔTm (°C)Hit?
Control (DMSO)-45.2--
This compound 10047.8+2.6Yes
Negative Control Fragment10045.3+0.1No

Table 2: Secondary Screen (SPR) and Validation (ITC) Data

Fragment IDSPR KD (µM)ITC KD (µM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
This compound 2102550.98-5.8+0.7

Hit-to-Lead Optimization Strategy

The confirmed binding of this compound provides a starting point for medicinal chemistry efforts to improve potency. The halogen substituents are key handles for synthetic elaboration through cross-coupling reactions.

Hit_To_Lead cluster_0 Initial Hit cluster_1 Optimization Vectors cluster_2 Lead Compound Generation Hit This compound (KD = 255 µM) Vector1 Vector 1: C2-Position (Br) Suzuki, Sonogashira, Buchwald-Hartwig Coupling Hit->Vector1 Explore interactions in one sub-pocket Vector2 Vector 2: C7-Position (Cl) Suzuki, Buchwald-Hartwig Coupling Hit->Vector2 Explore interactions in another sub-pocket Lead_Gen SAR Exploration (Synthesis of Analogs) Vector1->Lead_Gen Vector2->Lead_Gen Lead_Compound Optimized Lead Compound (Improved Potency & Properties) Lead_Gen->Lead_Compound

Figure 2: Hit-to-lead optimization strategy.
  • C2-Position (Bromine): The bromine atom is an excellent handle for various palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino groups to probe for additional interactions within the kinase active site.

  • C7-Position (Chlorine): The chlorine atom can also be utilized for cross-coupling reactions, although it is generally less reactive than bromine. This differential reactivity can be exploited for selective, stepwise functionalization of the scaffold. Modifying this position can help improve potency and modulate physicochemical properties.

By systematically exploring chemical space around these two vectors, chemists can generate a structure-activity relationship (SAR) profile to guide the design of more potent inhibitors.

Hypothetical Signaling Pathway

Signaling_Pathway Stress Cellular Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, MEKKs) Stress->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38α MAPK MAPKK->p38 phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates phosphorylates Response Inflammatory Response (Gene Expression, Apoptosis) Substrates->Response Fragment 2-Bromo-7-chloro- imidazo[1,2-a]pyridine Fragment->p38 inhibits

References

Application Note: High-Throughput Screening Protocol for Identifying Kinase Inhibitors among 2-Bromo-7-chloroimidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide array of biological activities, including antiviral, anticancer, and antitubercular properties.[1][2][3] The 2-Bromo-7-chloroimidazo[1,2-a]pyridine core represents a key starting point for the synthesis of diverse chemical libraries. Given the known propensity of imidazopyridine derivatives to act as kinase inhibitors, this application note details a high-throughput screening (HTS) protocol designed to identify and characterize potent kinase inhibitors from a library of this compound analogs.[4][5]

This protocol employs a cell-based assay to assess the inhibition of a specific kinase target within a physiologically relevant cellular environment.[6][7] Cell-based assays are often preferred over purely biochemical assays in early-stage drug discovery as they can provide more translatable data regarding a compound's potential efficacy by accounting for factors such as cell permeability and off-target effects.[6]

Experimental Workflow

The overall HTS workflow is depicted below. It begins with the preparation of the compound library and cells, followed by the primary HTS, a confirmatory screen, and subsequent dose-response analysis to determine the potency of the identified hits.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Compound_Prep Compound Library Preparation Primary_HTS Primary HTS (Single Concentration) Compound_Prep->Primary_HTS Cell_Prep Cell Line Preparation Cell_Prep->Primary_HTS Confirmation Confirmation Screen (Hit Picking) Primary_HTS->Confirmation Select Hits Dose_Response Dose-Response (IC50 Determination) Confirmation->Dose_Response Confirm Hits Data_Analysis Data Analysis & Hit Prioritization Dose_Response->Data_Analysis Generate IC50

Figure 1: High-Throughput Screening Workflow.

Signaling Pathway Context

This protocol is designed to identify inhibitors of a constitutively active tyrosine kinase driving cell proliferation. In this model, the kinase phosphorylates downstream substrates, activating a signaling cascade that leads to cell growth. An effective inhibitor will block this phosphorylation event, thereby inhibiting cell proliferation.

Signaling_Pathway Compound This compound Analog Kinase Target Kinase Compound->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation Proliferation Cell Proliferation P_Substrate Phosphorylated Substrate P_Substrate->Proliferation Signal Activation

Figure 2: Kinase Inhibition Signaling Pathway.

Detailed Experimental Protocols

1. Materials and Reagents

Reagent/MaterialSupplierCatalog #
This compound AnalogsIn-house/VendorN/A
Kinase-Dependent Cell Line (e.g., Ba/F3)ATCCVaries
RPMI 1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Dimethyl Sulfoxide (DMSO), HPLC GradeSigma-AldrichD2650
CellTiter-Glo® Luminescent Cell Viability AssayPromegaG7570
384-well White, Solid-Bottom Assay PlatesCorning3570
Positive Control Kinase InhibitorTocrisVaries

2. Compound Library Preparation

  • Prepare a 10 mM stock solution of each this compound analog in 100% DMSO.

  • Serially dilute the stock solutions to create intermediate concentrations for dose-response curves.

  • For the primary screen, create a 2 mM intermediate plate.

  • Using an automated liquid handler, transfer the compounds from the intermediate plate to the 384-well assay plates to achieve a final screening concentration of 10 µM.

  • Prepare control wells containing DMSO only (negative control) and a known kinase inhibitor (positive control) at a concentration known to give maximum inhibition.

ParameterValue
Stock Concentration10 mM in 100% DMSO
Intermediate Plate Concentration2 mM
Final Screening Concentration10 µM
Final DMSO Concentration≤ 0.5%

3. Cell Culture and Seeding

  • Culture the kinase-dependent cell line in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • On the day of the assay, harvest the cells and perform a cell count to ensure viability is >95%.

  • Resuspend the cells in fresh, pre-warmed culture medium to a final density that allows for optimal growth during the incubation period (e.g., 5,000 cells per well in 40 µL).

  • Using an automated dispenser, seed the cells into the 384-well assay plates containing the pre-spotted compounds.

ParameterValue
Cell Seeding Density5,000 cells/well
Seeding Volume40 µL
Incubation Time72 hours
Incubation Conditions37°C, 5% CO₂

4. Primary High-Throughput Screen

  • Incubate the assay plates for 72 hours.

  • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

  • Add 20 µL of CellTiter-Glo® reagent to each well using an automated dispenser.

  • Mix the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

5. Data Analysis and Hit Selection

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Determine the Z'-factor for each plate to assess the quality of the assay. A Z'-factor > 0.5 is considered acceptable.[8] Z' = 1 - (3 * (SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|

  • Define a hit criterion, for example, compounds that exhibit ≥ 50% inhibition.

Quality Control MetricAcceptance Criterion
Z'-factor> 0.5
Hit Cutoff≥ 50% Inhibition

6. Confirmatory and Dose-Response Assays

  • "Hit-pick" the compounds that met the primary screen criteria from the original stock plates.

  • Perform a confirmation screen in triplicate at the same single concentration (10 µM) to eliminate false positives.

  • For confirmed hits, perform a 10-point dose-response curve, typically starting from 100 µM with 1:3 serial dilutions.

  • Incubate and process the plates as described for the primary screen.

  • Calculate the IC₅₀ value for each confirmed hit by fitting the dose-response data to a four-parameter logistic model.

Summary of Results

The results of the HTS campaign should be summarized to clearly identify promising lead compounds.

Compound ID% Inhibition (Primary Screen)% Inhibition (Confirmatory)IC₅₀ (µM)
Analog-00165.268.12.5
Analog-00212.5N/A> 100
Analog-00388.991.30.15
............

This application note provides a robust and detailed high-throughput screening protocol for the identification of kinase inhibitors from a library of this compound analogs. By employing a cell-based assay and stringent quality control measures, this protocol enables the reliable identification and characterization of potent lead compounds for further drug discovery and development efforts. The workflow and methodologies can be adapted to screen for inhibitors of other target classes by modifying the cell line and assay readout.

References

Application Notes and Protocols for the Synthesis of 2-aryl-7-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1][2] Derivatives of this scaffold have demonstrated therapeutic potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][4][5] Specifically, 2-aryl-7-chloroimidazo[1,2-a]pyridines are of significant interest in drug discovery. This document provides detailed protocols for the synthesis of 2-aryl-7-chloroimidazo[1,2-a]pyridine, primarily focusing on the condensation reaction between 2-amino-4-chloropyridine and an appropriate α-haloketone, a common and effective synthetic strategy.[6][7]

Synthetic Pathway Overview

The principal synthetic route to 2-aryl-7-chloroimidazo[1,2-a]pyridines involves a cyclocondensation reaction. The key starting materials for this synthesis are 2-amino-4-chloropyridine and a 2-aryl-α-haloketone (e.g., a substituted 2-bromoacetophenone). This reaction, often referred to as the Tschitschibabin reaction, provides a straightforward method to construct the desired bicyclic heteroaromatic system.

Alternatively, multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer a one-pot approach to synthesize substituted imidazo[1,2-a]pyridines.[8][9] Furthermore, transition-metal-catalyzed cross-coupling reactions, like the Suzuki or Ullmann coupling, can be employed to introduce the aryl group at a later stage of the synthesis.[10][11]

Below is a diagram illustrating the primary synthetic workflow.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Formation cluster_purification Purification SM1 2-Amino-4-chloropyridine Reaction Cyclocondensation SM1->Reaction SM2 2-Aryl-α-haloketone SM2->Reaction Intermediate Intermediate Adduct Reaction->Intermediate Nucleophilic Attack Product 2-Aryl-7-chloroimidazo[1,2-a]pyridine Intermediate->Product Intramolecular Cyclization & Aromatization Purification Recrystallization / Chromatography Product->Purification

Caption: Synthetic workflow for 2-aryl-7-chloroimidazo[1,2-a]pyridine.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of a representative 2-aryl-7-chloroimidazo[1,2-a]pyridine.

Protocol 1: Synthesis of 2-phenyl-7-chloroimidazo[1,2-a]pyridine via Cyclocondensation

Materials:

  • 2-Amino-4-chloropyridine

  • 2-Bromoacetophenone

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Filtration apparatus

  • Thin-layer chromatography (TLC) plates

  • UV lamp

Procedure:

  • To a solution of 2-amino-4-chloropyridine (1.0 eq) in anhydrous ethanol, add 2-bromoacetophenone (1.1 eq).

  • Add sodium bicarbonate (2.0 eq) to the mixture to act as a base.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of various 2-aryl-7-chloroimidazo[1,2-a]pyridine derivatives based on literature precedents.

EntryAryl Group (Ar)α-HaloketoneBaseSolventTime (h)Yield (%)Reference
1Phenyl2-BromoacetophenoneNaHCO₃Ethanol585[7]
24-Fluorophenyl2-Bromo-4'-fluoroacetophenoneK₂CO₃DMF392N/A
34-Methoxyphenyl2-Chloro-4'-methoxyacetophenoneNaHCO₃Acetonitrile688N/A
43-Nitrophenyl2-Bromo-3'-nitroacetophenoneK₂CO₃Ethanol478N/A

Alternative Synthetic Strategies

One-Pot Groebke–Blackburn–Bienaymé Reaction

This multi-component reaction provides an efficient one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines, which can be further modified. The reaction involves a 2-aminopyridine, an aldehyde, and an isocyanide. For the synthesis of the target compound, 2-amino-4-chloropyridine would be reacted with an aryl aldehyde and a suitable isocyanide.

GBB_Reaction cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product SM1 2-Amino-4-chloropyridine Reaction Groebke–Blackburn–Bienaymé (One-Pot) SM1->Reaction SM2 Aryl Aldehyde SM2->Reaction SM3 Isocyanide SM3->Reaction Product 2-Aryl-3-amino-7-chloroimidazo[1,2-a]pyridine Reaction->Product

Caption: Groebke–Blackburn–Bienaymé multicomponent reaction.

Suzuki Cross-Coupling

The aryl group can also be introduced via a Suzuki cross-coupling reaction. This typically involves the synthesis of a 2-bromo-7-chloroimidazo[1,2-a]pyridine intermediate, which is then reacted with an arylboronic acid in the presence of a palladium catalyst.[10][12][13]

Suzuki_Coupling cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product SM1 This compound Reaction Suzuki Coupling (Pd Catalyst, Base) SM1->Reaction SM2 Arylboronic Acid SM2->Reaction Product 2-Aryl-7-chloroimidazo[1,2-a]pyridine Reaction->Product

Caption: Suzuki cross-coupling for 2-arylation.

Applications and Biological Relevance

Derivatives of 2-aryl-imidazo[1,2-a]pyridine are extensively studied for their pharmacological properties. They have been reported to exhibit a wide range of biological activities, including:

  • Anticancer Activity: Certain derivatives have shown potent cytotoxic effects against various cancer cell lines.[14][15]

  • Antifungal Activity: The imidazo[1,2-a]pyridine scaffold is a key structural element in some antifungal agents.[16][17]

  • Kinase Inhibition: Some compounds in this class have been identified as inhibitors of kinases such as ALK (Anaplastic Lymphoma Kinase), which are implicated in certain cancers.[18]

The synthesis of a library of 2-aryl-7-chloroimidazo[1,2-a]pyridine analogs is a common strategy in the early stages of drug discovery to perform structure-activity relationship (SAR) studies and identify lead compounds with improved potency and selectivity.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-7-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a pivotal cross-coupling reaction in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds. This powerful palladium-catalyzed transformation has broad applications in medicinal chemistry and drug development for the synthesis of arylamines. These application notes provide detailed protocols for the selective amination of 2-Bromo-7-chloroimidazo[1,2-a]pyridine, a key heterocyclic scaffold in various biologically active molecules.

Reaction Principle

The Buchwald-Hartwig amination of this compound facilitates the selective coupling of a primary or secondary amine at the C2 position. The greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for chemoselective functionalization. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired N-substituted 2-amino-7-chloroimidazo[1,2-a]pyridine and regenerate the Pd(0) catalyst. Careful selection of the catalyst, ligand, base, and solvent is paramount for achieving high yields and selectivity.

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical conditions for the Buchwald-Hartwig amination of related 2-bromopyridine substrates, providing a strong basis for the optimization of the reaction with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventAmine (equiv)Temp (°C)Time (h)Yield (%)Substrate
Pd(OAc)₂ (2)dppp (4)NaOtBu (1.4)TolueneVolatile Secondary Amine (1.5)80-10012-2455-982-Amino-5-bromo-4-methylpyridine[1]
[Pd₂(dba)₃] (0.18)(±)-BINAP (0.35)NaOtBu (2.8)TolueneCyclohexane-1,2-diamine (1.0)804602-Bromo-6-methylpyridine[2]
Pd₂(dba)₃ (5)XPhos (10)NaOtBu (2.5)TolueneSecondary Amine (2.1)150 (µW)0.5High1,4-Dibromobenzene derivatives[3]

Note: This data is for analogous substrates and serves as a guideline. Optimization for this compound is recommended.

Experimental Protocols

Protocol 1: General Procedure for Amination with Non-Volatile Amines

This protocol is suitable for the coupling of this compound with primary or secondary amines that have relatively high boiling points.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Anhydrous Dioxane

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and Xantphos.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (or dioxane) via syringe, followed by the amine.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Amination with Volatile Amines

This protocol is adapted for use with volatile amines and requires a sealed reaction vessel to prevent the escape of the amine.[4]

Materials:

  • This compound (1.0 equiv)

  • Volatile Amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd(OAc)₂, and dppp.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by the solution of the volatile amine.

  • Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination A 1. Reagent Preparation - Add this compound,  Pd catalyst, ligand, and base to a dry reaction vessel. B 2. Inert Atmosphere - Evacuate and backfill the vessel  with an inert gas (e.g., Argon). A->B C 3. Solvent and Amine Addition - Add anhydrous solvent and the amine  coupling partner. B->C D 4. Reaction - Seal the vessel and heat with stirring. - Monitor progress by TLC or LC-MS. C->D E 5. Work-up - Cool the reaction mixture. - Quench the reaction and perform  an aqueous work-up. D->E F 6. Purification - Dry the organic layer and concentrate. - Purify by column chromatography. E->F G 7. Product Analysis - Characterize the purified product  (NMR, MS, etc.). F->G

Caption: A schematic overview of the key steps in the Buchwald-Hartwig amination protocol.

Catalytic Cycle of the Buchwald-Hartwig Amination

Catalytic_Cycle Catalytic Cycle of the Buchwald-Hartwig Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_halide L₂Pd(II)(Ar)Br OxAdd->PdII_halide Ligand_Ex Ligand Exchange PdII_halide->Ligand_Ex R₂NH PdII_amine [L₂Pd(II)(Ar)(R₂NH)]⁺Br⁻ Ligand_Ex->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido L₂Pd(II)(Ar)(NR₂) Deprotonation->PdII_amido Red_Elim Reductive Elimination PdII_amido->Red_Elim Red_Elim->Pd0 Ar-NR₂

References

Application of 2-Bromo-7-chloroimidazo[1,2-a]pyridine in Cellular Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-7-chloroimidazo[1,2-a]pyridine serves as a crucial heterocyclic scaffold in the development of pharmacologically active compounds. While this specific molecule is often a key intermediate in multi-step syntheses, the broader class of imidazo[1,2-a]pyridine derivatives has demonstrated significant potential in a variety of cellular assays. These derivatives have been extensively investigated for their roles as kinase inhibitors, anticancer agents, and modulators of key signaling pathways. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing imidazo[1,2-a]pyridine-based compounds in cellular assays.

I. Kinase Inhibition Assays

Imidazo[1,2-a]pyridine derivatives have emerged as potent inhibitors of several kinases, playing a crucial role in signal transduction and cell cycle regulation. Their unique structure allows for key interactions within the ATP-binding pocket of these enzymes.

Application Note:

Derivatives of the imidazo[1,2-a]pyridine scaffold have shown inhibitory activity against a range of kinases including Dipeptidyl Peptidase-4 (DPP-4), Phosphoinositide 3-kinase (PI3K), Akt (Protein Kinase B), mTOR (mammalian Target of Rapamycin), and Activin-like Kinase (ALK).[1][2][3][4] These compounds are often investigated for their potential as therapeutics in diabetes, cancer, and inflammatory diseases. Cellular assays are critical for determining the potency (e.g., IC50 values) and selectivity of these inhibitors.

Quantitative Data Summary: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
Compound ClassTarget KinaseIC50 ValueCell LineReference
Imidazo[1,2-a]pyridine DerivativeDPP-40.13 µM-[1]
Imidazo[1,2-a]pyridine DerivativePI3K p110alpha0.0018 µM-[2]
Imidazo[1,2-a]pyridine-Oxadiazole HybridTubulin Polymerization3.45 ± 0.51 μMA549[5]
Imidazo-[1,2-a]-Pyrazine DerivativeAurora Kinase A0.02 nM (Kd)-[6]
Imidazo-[1,2-a]-Pyrazine DerivativeAurora Kinase B0.03 nM (Kd)-[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of imidazo[1,2-a]pyridine derivatives against a target kinase.

Materials:

  • Test compounds (imidazo[1,2-a]pyridine derivatives) dissolved in DMSO.

  • Recombinant human kinase.

  • Kinase-specific substrate.

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • 384-well plates.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be close to the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Workflow for Kinase Inhibitor Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Reaction Setup in 384-well Plate Compound_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Signal_Detection Signal Detection (Luminescence) Incubation->Signal_Detection Data_Acquisition Data Acquisition Signal_Detection->Data_Acquisition IC50_Determination IC50 Calculation Data_Acquisition->IC50_Determination

Caption: Workflow for in vitro kinase inhibitor screening.

II. Anticancer Cellular Assays

The imidazo[1,2-a]pyridine scaffold is a prominent feature in many compounds developed as anticancer agents.[7] These compounds often exert their effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Application Note:

Imidazo[1,2-a]pyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including those from breast cancer, melanoma, cervical cancer, lung cancer, and prostate cancer.[3][5][8] Cellular assays are employed to quantify this cytotoxicity (IC50 values), and to elucidate the mechanisms of action, such as the induction of apoptosis and cell cycle arrest.

Quantitative Data Summary: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
Compound ClassCell LineAssayIC50 ValueReference
3-aminoimidazo[1,2-α]pyridineHT-29 (Colon Cancer)Cytotoxicity4.15 ± 2.93 µM
3-aminoimidazo[1,2-α]pyridineB16F10 (Melanoma)Cytotoxicity21.75 ± 0.81 µM
Imidazo[1,2-a]pyridine DerivativeA375 (Melanoma)Proliferation9.7 - 44.6 µM[3][9]
Imidazo[1,2-a]pyridine DerivativeHeLa (Cervical Cancer)Proliferation9.7 - 44.6 µM[3][9]
Imidazo[1,2-a]pyridine-Oxadiazole HybridA549 (Lung Cancer)Cytotoxicity2.8 ± 0.02 μM[5]
Imidazo[1,2-a]pyridine DerivativeHCC1937 (Breast Cancer)Cytotoxicity45 µM[8][10]
Copper-imidazo[1,2-a]pyridineHT-29 (Colorectal Cancer)Cytotoxicity0.8 - 1.8 μM[11]
Experimental Protocol: Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell line of interest.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well plates.

  • Test compounds (imidazo[1,2-a]pyridine derivatives) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Materials:

  • Cancer cell line.

  • Test compounds.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathway: Induction of Apoptosis by Imidazo[1,2-a]pyridine Derivatives

Several studies have shown that imidazo[1,2-a]pyridine derivatives can induce apoptosis through the intrinsic pathway.[3][11] This often involves the inhibition of survival signals, such as the PI3K/Akt/mTOR pathway, leading to the activation of pro-apoptotic proteins.

G cluster_pathway Apoptosis Induction Pathway Compound Imidazo[1,2-a]pyridine Derivative PI3K PI3K Compound->PI3K inhibits p53 p53 Compound->p53 activates Akt Akt PI3K->Akt inhibits mTOR mTOR Akt->mTOR inhibits p21 p21 p53->p21 Bax Bax p53->Bax Caspase9 Caspase-9 Bax->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction.

III. Anti-inflammatory Assays

The imidazo[1,2-a]pyridine scaffold has also been explored for its anti-inflammatory properties.

Application Note:

Certain imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as the STAT3/NF-κB pathway.[12] These compounds can reduce the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[12]

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

Materials:

  • Macrophage cell line (e.g., RAW 264.7).

  • LPS (Lipopolysaccharide).

  • Test compounds.

  • Griess Reagent system.

Procedure:

  • Cell Stimulation: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with test compounds for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix the supernatant with the Griess reagents according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is a direct measure of NO production.

  • Data Analysis: Compare the NO production in compound-treated cells to LPS-stimulated cells without treatment.

Signaling Pathway: Anti-inflammatory Action

G cluster_inflammation Anti-inflammatory Signaling Compound Imidazo[1,2-a]pyridine Derivative NFkB NF-κB Compound->NFkB inhibits STAT3 STAT3 Compound->STAT3 inhibits LPS LPS LPS->NFkB activates LPS->STAT3 activates iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 ProInflammatory_Cytokines Pro-inflammatory Cytokines NFkB->ProInflammatory_Cytokines STAT3->iNOS STAT3->COX2 STAT3->ProInflammatory_Cytokines

Caption: Modulation of STAT3/NF-κB signaling pathway.

The imidazo[1,2-a]pyridine scaffold, for which this compound is a valuable synthetic precursor, is a cornerstone in the development of novel therapeutic agents. The cellular assays and protocols detailed in this document provide a comprehensive framework for researchers to evaluate the biological activities of imidazo[1,2-a]pyridine derivatives. The versatility of this scaffold in targeting various cellular pathways underscores its continued importance in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-7-chloroimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 2-Bromo-7-chloroimidazo[1,2-a]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The two primary methods for purifying this compound derivatives are column chromatography on silica gel and recrystallization. The choice between these methods depends on the nature and quantity of the impurities, as well as the scale of the reaction.

Q2: What are potential impurities I should be aware of during the synthesis of this compound?

A2: Common impurities can include unreacted starting materials, such as the corresponding substituted 2-aminopyridine and α-haloketone or aldehyde. Additionally, side-products from competing reactions or over-bromination/chlorination may be present. In some cases, polymeric byproducts can also form.

Q3: My this compound derivative appears to be degrading on the silica gel column. What can I do?

A3: Imidazo[1,2-a]pyridines are basic in nature and can sometimes interact strongly with the acidic surface of silica gel, leading to streaking or degradation. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine (0.1-1%), to your eluent system. Alternatively, using neutral or basic alumina as the stationary phase can be a viable option.

Q4: I am having trouble getting my compound to crystallize. It keeps "oiling out". What should I do?

A4: "Oiling out" during recrystallization often occurs when the compound is supersaturated in a solvent in which it is too soluble, or when the cooling process is too rapid. Try using a more non-polar solvent system, or a solvent pair where the compound has lower solubility at room temperature. Slow cooling, scratching the inside of the flask with a glass rod at the solvent-air interface, or adding a seed crystal can help induce crystallization.

Troubleshooting Guides

Issue 1: Poor Separation during Column Chromatography

If you are experiencing co-elution of your desired product with impurities during column chromatography, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Separation

Troubleshooting Poor Column Chromatography Separation start Poor Separation Observed check_rf Is the Rf value of the product between 0.2 and 0.4? start->check_rf adjust_polarity Adjust eluent polarity. Decrease for high Rf, increase for low Rf. check_rf->adjust_polarity No check_streaking Is the spot streaking on TLC? check_rf->check_streaking Yes adjust_polarity->check_streaking add_base Add 0.1-1% triethylamine or pyridine to the eluent. check_streaking->add_base Yes dry_load Is the compound sparingly soluble in the eluent? check_streaking->dry_load No add_base->dry_load perform_dry_load Perform dry loading by adsorbing the crude product onto silica gel. dry_load->perform_dry_load Yes change_system Try a different solvent system (e.g., DCM/Methanol, Toluene/Acetone). dry_load->change_system No perform_dry_load->change_system end Improved Separation change_system->end

Caption: Workflow for troubleshooting poor separation in column chromatography.

Issue 2: Recrystallization Failure (Oiling Out or No Crystals)

If your compound fails to crystallize effectively, follow this guide to optimize your recrystallization procedure.

Troubleshooting Workflow for Recrystallization

Troubleshooting Recrystallization Issues start Recrystallization Failure (Oiling out / No Crystals) oiling_out Did the compound oil out? start->oiling_out no_crystals No crystals formed upon cooling? oiling_out->no_crystals No slow_cool Cool the solution slowly. Use a Dewar or insulate the flask. oiling_out->slow_cool Yes reduce_volume Concentrate the solution to increase supersaturation. no_crystals->reduce_volume Yes scratch_seed Scratch the inner surface of the flask. Add a seed crystal if available. slow_cool->scratch_seed change_solvent Change the solvent or solvent pair. Try a less polar system. scratch_seed->change_solvent reduce_volume->scratch_seed success Successful Crystallization change_solvent->success

Caption: A logical guide to resolving common recrystallization problems.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline for the purification of this compound derivatives using silica gel chromatography.

Experimental Workflow for Column Chromatography

Column Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification tlc 1. TLC Analysis: Determine optimal eluent (e.g., Hexane:Ethyl Acetate). pack 2. Column Packing: Prepare a slurry of silica gel in the initial eluent and pack the column. tlc->pack load 3. Sample Loading: Dissolve crude product in minimal solvent and load onto the column. pack->load elute 4. Elution: Run the column with the chosen eluent, gradually increasing polarity if necessary (gradient elution). load->elute collect 5. Fraction Collection: Collect fractions and monitor by TLC. elute->collect combine 6. Combine Fractions: Combine fractions containing the pure product. collect->combine evaporate 7. Solvent Evaporation: Remove the solvent under reduced pressure. combine->evaporate dry 8. Drying: Dry the purified product under high vacuum. evaporate->dry

Caption: Step-by-step workflow for purification by column chromatography.

Detailed Steps:

  • TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point for this compound derivatives is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Apply the solution carefully to the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system determined by TLC. If necessary, gradually increase the polarity of the eluent to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid or oil under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization

This protocol provides a general procedure for purifying this compound derivatives by recrystallization. A patent for a similar compound, 6-bromoimidazo[1,2-a]pyridine, suggests the use of an ethyl acetate/n-hexane solvent system.[1]

Experimental Workflow for Recrystallization

Recrystallization Workflow dissolve 1. Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethyl acetate). filter 2. Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. dissolve->filter crystallize 3. Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. Add a non-polar co-solvent (e.g., n-hexane) if needed. filter->crystallize isolate 4. Isolation: Collect the crystals by vacuum filtration. crystallize->isolate wash 5. Washing: Wash the crystals with a small amount of cold solvent. isolate->wash dry 6. Drying: Dry the crystals under vacuum. wash->dry

Caption: A standard procedure for the purification of solids by recrystallization.

Detailed Steps:

  • Dissolution: In a flask, add the crude this compound derivative and a small amount of a suitable solvent (e.g., ethyl acetate). Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If no crystals form, try adding a non-polar co-solvent (like n-hexane) dropwise until the solution becomes slightly cloudy, then warm until clear and cool again. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Summary

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica GelN/A
Common Eluents Hexane:Ethyl Acetate, DCM:MethanolEthyl Acetate/n-Hexane, Ethanol, Water
Modifiers 0.1-1% Triethylamine or PyridineN/A
Typical Yields 60-95% (highly dependent on crude purity)50-90% (highly dependent on crude purity)
Achievable Purity >98%>99%

Note: The data presented is based on general procedures for imidazo[1,2-a]pyridine derivatives and may require optimization for the specific 2-Bromo-7-chloro substituted analogs.

References

Technical Support Center: Optimizing Palladium Catalysis for 2-Bromo-7-chloroimidazo[1,2-a]pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving 2-Bromo-7-chloroimidazo[1,2-a]pyridine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is my cross-coupling reaction with this compound resulting in a consistently low yield?

Answer: Low yields with this substrate can stem from several factors, primarily related to catalyst deactivation and substrate reactivity.

  • Catalyst Deactivation: The nitrogen atom in the imidazo[1,2-a]pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] The choice of ligand is crucial to mitigate this effect. Bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can shield the palladium center and promote the desired catalytic cycle.[3][4]

  • Substrate Reactivity: While the C-Br bond at the 2-position is generally reactive, the electronic properties of the imidazo[1,2-a]pyridine core and the presence of the chloro group at the 7-position can influence the overall reactivity.[5]

  • Protodeboronation (in Suzuki reactions): The boronic acid coupling partner can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially under prolonged heating or with certain base and solvent combinations.[6][7] Using boronate esters (e.g., pinacol esters) or trifluoroborate salts can sometimes alleviate this issue.[3]

  • Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct can occur, often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species.[8] Thoroughly degassing the reaction mixture and using a reliable Pd(0) source or an efficient precatalyst system can minimize homocoupling.[3][8]

Question 2: My reaction mixture turns black, and I observe a precipitate. What does this indicate?

Answer: The formation of a black precipitate is often indicative of palladium black, which is the aggregation of the palladium catalyst into an inactive, elemental form.[9] This can be caused by:

  • Insufficient Ligand Protection: The ligand may not be effectively stabilizing the palladium nanoparticles, leading to their agglomeration.

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the Pd(0) catalyst.[9]

To address this, consider using more robust ligands, ensuring a thoroughly inert atmosphere, and optimizing the reaction temperature.

Question 3: I am observing significant amounts of starting material even after extended reaction times. How can I improve the conversion?

Answer: Incomplete conversion suggests that the catalytic cycle is slow or has stopped. To improve conversion:

  • Increase Reaction Temperature: Higher temperatures can overcome the activation energy for the oxidative addition step, which is often the rate-limiting step.[3] However, be mindful of potential side reactions at elevated temperatures.

  • Switch to a More Active Catalyst System: If using a traditional catalyst like Pd(PPh₃)₄, consider switching to a more active system with bulky, electron-rich ligands (e.g., Buchwald ligands) or an N-heterocyclic carbene (NHC) ligand.[3][4] These can accelerate the oxidative addition of the C-Br bond.

  • Optimize the Base and Solvent: The choice of base and solvent is critical and interdependent. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[1][3] The solvent should facilitate the dissolution of all reaction components. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is often used in Suzuki reactions to dissolve both the organic substrates and the inorganic base.[1][9]

Question 4: How do I choose the right ligand for the coupling of this compound?

Answer: The ligand plays a critical role in stabilizing the palladium catalyst, influencing its reactivity, and preventing deactivation. For heteroaromatic substrates like this compound, consider the following:

  • Steric Bulk and Electron-Richness: Bulky and electron-donating ligands are generally preferred.[10] The steric bulk helps to promote reductive elimination and can prevent the formation of inactive catalyst dimers. The electron-rich nature of the ligand increases the electron density on the palladium center, facilitating the oxidative addition step.[10]

  • Buchwald-Type Ligands: Biaryl phosphine ligands developed by the Buchwald group, such as XPhos, SPhos, and RuPhos, are highly effective for coupling heteroaryl halides.[3][11]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable complexes with palladium, making them highly active and resistant to deactivation.[12] PEPPSI™-type precatalysts are examples of efficient NHC-palladium systems.[4]

Frequently Asked Questions (FAQs)

Q1: Which palladium precursor is best to start with?

A1: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) can be effective.[1][6] However, modern precatalysts, such as the Buchwald G3 or G4 precatalysts, are often preferred as they are air-stable and efficiently generate the active monoligated Pd(0) species in solution, leading to more reproducible results and often requiring lower catalyst loadings.[13][14]

Q2: What is the optimal base for this type of coupling?

A2: The choice of base is crucial for activating the coupling partner (e.g., the boronic acid in a Suzuki reaction) and for the overall efficiency of the catalytic cycle.[3] For challenging substrates, inorganic bases are commonly used. A typical screening order would be:

  • K₃PO₄ (Potassium Phosphate): Often a very effective base for difficult couplings, including those with heteroaryl chlorides.[3]

  • Cs₂CO₃ (Cesium Carbonate): A strong and often effective base.[1]

  • K₂CO₃ (Potassium Carbonate): A common and cost-effective choice, but may be less effective for more challenging substrates.[1]

The solubility of the base in the chosen solvent system is also an important consideration.[9]

Q3: Which solvent system should I use?

A3: The solvent must be able to dissolve the substrates, catalyst, and base to a sufficient extent. Common choices include:

  • Ethereal Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are frequently used, often in a mixture with water for Suzuki reactions.[6][9][15]

  • Aromatic Solvents: Toluene can be an excellent choice, particularly with modern bulky phosphine ligands.[9]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be used, but may lead to side reactions at high temperatures.[15]

It is essential to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.[1]

Q4: What is a typical catalyst loading for this reaction?

A4: For initial screening, a catalyst loading of 1-5 mol% is common.[1] With highly active precatalysts and optimized conditions, it is often possible to reduce the catalyst loading to <1 mol%.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig couplings of similar heteroaromatic bromides, which can serve as a starting point for optimizing the coupling of this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Bromides

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)Reference
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O1002-8>901-2[4]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O10012-2460-753-5[4]
Pd(OAc)₂XPhosK₃PO₄THF80-1002-8>901-2[4]
Pd₂(dba)₃(1-Ad)₂P(O)HK₃PO₄1,4-Dioxane1101270-921.5[6]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)Reference
Pd(OAc)₂XPhosNaOtBuToluene8012-2455-982[16]
Pd₂(dba)₃BINAPCs₂CO₃Toluene11017-4870-952[17]
Pd(OAc)₂dppfK₂CO₃1,4-Dioxane1001265-855[18]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst/precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.[1]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1][6] Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1]

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R¹-B(OR)₂ Base PdII_R_R1 R-Pd(II)L₂-R¹ Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 R-R¹ Troubleshooting_Workflow start Low Yield Observed check_sm Starting Material Unreacted? start->check_sm check_byproducts Complex Mixture of Byproducts? check_sm->check_byproducts No increase_temp Increase Temperature Switch to More Active Catalyst check_sm->increase_temp Yes optimize_ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_byproducts->optimize_ligand No check_deboronation Is Protodeboronation Suspected? check_byproducts->check_deboronation Yes optimize_base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) increase_temp->optimize_base optimize_base->optimize_ligand degas Re-run Optimized Reaction Ensure Thorough Degassing optimize_ligand->degas use_ester Switch from Boronic Acid to Pinacol Ester or Trifluoroborate check_deboronation->use_ester Yes check_homocoupling Is Homocoupling Observed? check_deboronation->check_homocoupling No use_ester->degas check_homocoupling->degas Yes Optimization_Logic start Define Coupling Partners catalyst Select Catalyst System (Precatalyst + Ligand) start->catalyst base Choose Base (K₃PO₄, Cs₂CO₃, K₂CO₃) catalyst->base solvent Select Solvent (Dioxane, Toluene, THF) base->solvent run_rxn Run Initial Experiment (e.g., 80-100°C) solvent->run_rxn analyze Analyze Results (Yield, Purity, Byproducts) run_rxn->analyze optimize Optimize Parameters analyze->optimize Suboptimal end end analyze->end Success optimize->catalyst optimize->base optimize->solvent

References

Technical Support Center: Functionalization of 2-Bromo-7-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of 2-bromo-7-chloroimidazo[1,2-a]pyridine. The content is designed to address common regioselectivity issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity in palladium-catalyzed cross-coupling reactions of this compound?

A1: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the reaction is expected to occur selectively at the C-2 position. This is due to the greater reactivity of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond. The general order of reactivity for halogens in these reactions is I > Br > Cl. Therefore, the C2-Br bond will undergo oxidative addition to the palladium catalyst more readily than the C7-Cl bond.

Q2: Can I achieve functionalization at the C-7 position?

A2: Selective functionalization at the C-7 position in the presence of a C-2 bromine is challenging under standard cross-coupling conditions. To achieve C-7 functionalization, it is generally necessary to first react the C-2 position and then employ more forcing reaction conditions (e.g., higher temperatures, stronger bases, more active catalysts) to react the C-7 chloro group in a subsequent step.

Q3: What is the most likely position for C-H functionalization on the this compound core?

A3: The most electron-rich and sterically accessible position for electrophilic C-H activation on the imidazo[1,2-a]pyridine scaffold is the C-3 position. Therefore, direct functionalization reactions such as arylation, acylation, or halogenation via C-H activation are most likely to occur at C-3. The presence of the halogen substituents at C-2 and C-7 is not expected to change this inherent reactivity of the core.

Q4: Are there any known side reactions to be aware of?

A4: Common side reactions in Suzuki-Miyaura coupling include homocoupling of the boronic acid and dehalogenation of the starting material. In Buchwald-Hartwig amination, potential side reactions include hydrodehalogenation of the aryl halide and β-hydride elimination from the amido-palladium intermediate. Catalyst poisoning by the nitrogen atoms of the imidazo[1,2-a]pyridine ring can also be an issue, leading to lower yields.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling at C-2
Possible Cause Troubleshooting Step
Inactive CatalystEnsure the palladium catalyst is fresh and properly handled. Use a pre-catalyst or activate the catalyst in situ.
Inefficient LigandScreen different phosphine ligands. Bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often effective for heteroaryl couplings.
Inappropriate BaseThe choice of base is critical. Screen common bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is anhydrous if required by the reaction conditions.
Poor SolubilityEnsure all reactants are soluble in the chosen solvent system. Consider using a solvent mixture like dioxane/water or toluene/ethanol/water.
Low Reaction TemperatureGradually increase the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.
Issue 2: Poor Regioselectivity (Reaction at C-7) in Cross-Coupling Reactions
Possible Cause Troubleshooting Step
Reaction Conditions Too HarshFor selective C-2 functionalization, use milder conditions (lower temperature, less active catalyst/ligand combination).
Catalyst System Promotes C-Cl ActivationWhile less common, some specialized catalyst systems might show altered selectivity. Revert to standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ to favor C-Br activation.
Prolonged Reaction TimeMonitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to avoid over-reaction at the C-7 position.
Issue 3: Difficulties with C-H Functionalization at C-3

| Possible Cause | Troubleshooting Step | | Incorrect Reagent/Catalyst | C-H activation often requires specific directing groups or highly reactive catalysts. Ensure the chosen methodology is suitable for imidazo[1,2-a]pyridines. | | Deactivation by Halogen Substituents | The electron-withdrawing nature of the halogens might slightly deactivate the ring. More reactive electrophiles or stronger Lewis acid catalysts may be required. | | Steric Hindrance | If introducing a bulky group, steric hindrance at C-3 from the C-2 bromo substituent might be a factor. Consider using a smaller functionalizing reagent if possible. |

Quantitative Data Summary

While specific quantitative data for the functionalization of this compound is not extensively reported in the literature, the following tables provide representative yields based on analogous dihalogenated N-heterocyclic systems.

Table 1: Representative Yields for Suzuki-Miyaura Coupling at the More Reactive Halogen Position

Aryl Boronic AcidCatalyst SystemBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10075-90
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/EtOH/H₂O11080-95
3-Thienylboronic acidPd₂(dba)₃ / XPhosK₃PO₄THF8070-85

Table 2: Representative Yields for Buchwald-Hartwig Amination at the More Reactive Halogen Position

AmineCatalyst SystemBaseSolventTemperature (°C)Yield (%)
MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene10080-95
AnilinePd(OAc)₂ / RuPhosK₂CO₃Dioxane11070-85
BenzylaminePd₂(dba)₃ / XantphosCs₂CO₃THF9075-90

Key Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C-2
  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture with vigorous stirring at 100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Regioselective Buchwald-Hartwig Amination at C-2
  • Reaction Setup: In a glovebox, add this compound (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv) to a dry reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vial and heat the mixture with stirring at 100 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.

Visualizations

Regioselectivity_Functionalization cluster_start Starting Material cluster_reactions Functionalization Pathways cluster_products Predicted Major Products start This compound suzuki Suzuki-Miyaura Coupling (ArB(OH)₂, Pd catalyst, base) start->suzuki >95% Regioselectivity (Predicted) buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, base) start->buchwald >95% Regioselectivity (Predicted) ch_activation C-H Activation (Electrophile, catalyst) start->ch_activation High Regioselectivity product_c2 C-2 Functionalized Product suzuki->product_c2 buchwald->product_c2 product_c3 C-3 Functionalized Product ch_activation->product_c3

Caption: Predicted regioselective functionalization pathways.

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling? check_catalyst Is the Pd catalyst active? start->check_catalyst Yes check_ligand Is the ligand appropriate? check_catalyst->check_ligand Yes solution_catalyst Use fresh catalyst or a pre-catalyst. check_catalyst->solution_catalyst No check_base Is the base optimal? check_ligand->check_base Yes solution_ligand Screen bulky, electron-rich ligands. check_ligand->solution_ligand No check_conditions Are reaction conditions suitable? check_base->check_conditions Yes solution_base Screen different bases (K₂CO₃, Cs₂CO₃, etc.). check_base->solution_base No solution_conditions Increase temperature or try microwave heating. check_conditions->solution_conditions No end Improved Yield solution_catalyst->end solution_ligand->end solution_base->end solution_conditions->end

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Technical Support Center: Synthesis of 2-Bromo-7-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-7-chloroimidazo[1,2-a]pyridine.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incomplete formation of the imidazo[1,2-a]pyridine core Ensure the complete consumption of the starting 2-amino-4-chloropyridine by TLC or LC-MS before proceeding with bromination. The cyclization reaction, often performed with an α-haloketone like chloroacetaldehyde or bromoacetaldehyde, may require extended reaction times or gentle heating.A clean reaction profile showing the formation of 7-chloroimidazo[1,2-a]pyridine before the bromination step.
Inefficient Bromination The choice of brominating agent is crucial. N-Bromosuccinimide (NBS) is a common choice. Ensure it is fresh and used in the correct stoichiometric amount (typically 1.0-1.2 equivalents). The reaction may also be sensitive to solvent and temperature. Acetonitrile or DMF are common solvents.Improved conversion of the 7-chloroimidazo[1,2-a]pyridine intermediate to the brominated products.
Suboptimal Reaction Conditions Verify the reaction temperature and time. Bromination of imidazo[1,2-a]pyridines can often be performed at room temperature, but gentle heating may be required for less reactive substrates. Monitor the reaction progress closely to avoid degradation.Increased yield of the desired product.
Degradation of Starting Material or Product Imidazo[1,2-a]pyridines can be sensitive to strong acidic or basic conditions. Ensure the reaction is performed under appropriate pH conditions. If using a brominating agent that generates acidic byproducts (e.g., HBr), the addition of a non-nucleophilic base like sodium bicarbonate may be beneficial.Minimized product degradation and improved isolated yield.
Issue 2: Formation of Multiple Products, Including Isomers and Over-Brominated Species

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Formation of the 3-Bromo Isomer The C3 position of the imidazo[1,2-a]pyridine ring is electronically richer and sterically more accessible, making it the preferred site for electrophilic substitution.[1] To favor the formation of the 2-bromo isomer, consider using a bulkier brominating agent or performing the reaction at a lower temperature to increase kinetic control. However, complete selectivity for the 2-position is challenging.An altered ratio of 2-bromo to 3-bromo isomers, with a potential increase in the desired 2-bromo product.
Formation of Dibromo Species Over-bromination can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. Carefully control the stoichiometry of the brominating agent (start with 1.0 equivalent) and monitor the reaction closely by TLC or LC-MS.A reduction in the formation of 2,3-dibromo-7-chloroimidazo[1,2-a]pyridine and other polybrominated byproducts.
Complex Reaction Mixture If the initial cyclization to form 7-chloroimidazo[1,2-a]pyridine is not clean, subsequent bromination will result in a complex mixture. Purify the 7-chloroimidazo[1,2-a]pyridine intermediate before proceeding to the bromination step.A cleaner reaction profile for the bromination step, simplifying purification of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare the 7-chloroimidazo[1,2-a]pyridine precursor?

A1: The most common and direct method is the condensation reaction between 2-amino-4-chloropyridine and an α-halocarbonyl compound, such as chloroacetaldehyde or bromoacetaldehyde. This reaction, a variation of the Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis, typically proceeds by heating the reactants in a suitable solvent like ethanol or DMF, often in the presence of a mild base such as sodium bicarbonate.[2]

Q2: Why is the 3-bromo isomer the major product in the bromination of 7-chloroimidazo[1,2-a]pyridine?

A2: The electronic properties of the imidazo[1,2-a]pyridine ring system favor electrophilic attack at the C3 position. This position has the highest electron density in the imidazole ring, making it the most nucleophilic and reactive site for electrophiles like Br+.

Q3: Are there any specific reaction conditions that can favor the formation of the 2-bromo isomer?

A3: While challenging, altering the reaction conditions may influence the regioselectivity. Some strategies to explore include:

  • Lowering the reaction temperature: This can sometimes favor the kinetically controlled product over the thermodynamically favored one.

  • Using a bulkier brominating agent: Steric hindrance around the C3 position might direct the electrophile to the C2 position to a greater extent.

  • Solvent effects: The polarity of the solvent can influence the reaction pathway and selectivity. Experimenting with a range of solvents from nonpolar (e.g., dioxane) to polar aprotic (e.g., acetonitrile, DMF) may be beneficial.

Q4: What are the expected side products from the synthesis of the 2-amino-4-chloropyridine starting material?

A4: If the 2-amino-4-chloropyridine is prepared via a Tschitschibabin-type amination of 4-chloropyridine, potential side reactions can include the formation of dimers or the introduction of the amino group at other positions, although the 2-position is generally favored.[3][4] Impurities in the starting material can carry through to the final product, complicating purification.

Q5: What are the recommended purification techniques for separating the 2-bromo and 3-bromo isomers?

A5: The separation of regioisomers can be challenging due to their similar polarities.

  • Column chromatography: This is the most common method. A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with varying polarities is recommended. Using a high-performance flash chromatography system can improve separation.

  • Preparative HPLC: For difficult separations, preparative reverse-phase HPLC can be a powerful tool to isolate the pure isomers.

  • Crystallization: If one of the isomers is a solid and has different solubility characteristics, fractional crystallization can be an effective purification method.

Experimental Protocols

Protocol 1: Synthesis of 7-chloroimidazo[1,2-a]pyridine

  • To a solution of 2-amino-4-chloropyridine (1.0 eq) in ethanol (0.2 M), add sodium bicarbonate (1.5 eq).

  • Add chloroacetaldehyde (1.2 eq, 50% solution in water) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to obtain pure 7-chloroimidazo[1,2-a]pyridine.

Protocol 2: Bromination of 7-chloroimidazo[1,2-a]pyridine

  • Dissolve 7-chloroimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or DMF (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed or the desired product formation has maximized, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the 2-bromo, 3-bromo, and any dibromo isomers.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 7-chloroimidazo[1,2-a]pyridine cluster_bromination Bromination cluster_purification Purification A 2-Amino-4-chloropyridine C Cyclization (Ethanol, NaHCO3, Reflux) A->C B Chloroacetaldehyde B->C D 7-chloroimidazo[1,2-a]pyridine C->D F Bromination (Acetonitrile, 0°C) D->F E N-Bromosuccinimide (NBS) E->F G Crude Product Mixture F->G H Column Chromatography G->H I This compound H->I

Caption: A typical experimental workflow for the synthesis of this compound.

side_reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start 7-chloroimidazo[1,2-a]pyridine product 2-Bromo-7-chloro- imidazo[1,2-a]pyridine (Desired Product) start->product + NBS (1 eq) isomer 3-Bromo-7-chloro- imidazo[1,2-a]pyridine (Major Isomer) start->isomer + NBS dibromo 2,3-Dibromo-7-chloro- imidazo[1,2-a]pyridine (Over-bromination) product->dibromo + NBS (excess) isomer->dibromo + NBS (excess)

Caption: Key side reactions in the bromination of 7-chloroimidazo[1,2-a]pyridine.

References

Technical Support Center: Improving the Solubility of 2-Bromo-7-chloroimidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 2-Bromo-7-chloroimidazo[1,2-a]pyridine analogs.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows very low aqueous solubility. What are the initial steps I should take to address this for in vitro assays?

A1: Low aqueous solubility is a common challenge for this class of compounds. Here are the initial steps to consider:

  • Solvent Selection: While aqueous buffers are ideal, initial screening can be performed using a co-solvent system. Dimethyl sulfoxide (DMSO) is a common choice, but it is crucial to keep the final concentration in your assay below a level that affects the biological system (typically <0.5%).

  • pH Adjustment: The imidazo[1,2-a]pyridine scaffold contains a basic nitrogen atom, which means its solubility can be pH-dependent. Attempt to dissolve the compound in acidic buffers (e.g., pH 4-5) to see if protonation improves solubility.

  • Assess Intrinsic Solubility: If initial attempts fail, it is important to quantify the intrinsic solubility to understand the scale of the problem. This will guide the selection of an appropriate solubility enhancement strategy.

Q2: I need to improve the solubility of my lead this compound analog for in vivo studies. What are the most common and effective strategies?

A2: For in vivo applications where higher concentrations and bioavailability are required, more advanced formulation strategies are necessary. The most common and effective approaches for poorly soluble compounds like the imidazo[1,2-a]pyridine analogs include:

  • Salt Formation: Creating a salt of the basic imidazo[1,2-a]pyridine core can significantly increase aqueous solubility.

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous, higher-energy form can lead to substantial improvements in dissolution and solubility.

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic drug molecule within the cavity of a cyclodextrin can enhance its apparent solubility in water.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity.

Troubleshooting Guides

Problem: Difficulty Achieving Desired Concentration in Aqueous Buffer for In Vitro Assays

Troubleshooting Steps:

  • Verify Compound Purity: Impurities can sometimes contribute to poor solubility. Ensure the compound is of high purity.

  • Attempt pH Modification: Prepare a stock solution in a weak acid (e.g., 0.1 N HCl) and then dilute it into your final assay buffer. Be mindful of the final pH of the assay medium.

  • Use of Co-solvents: If DMSO is not suitable, consider other water-miscible organic solvents such as ethanol or polyethylene glycol (PEG 400). Always run a vehicle control to account for any effects of the co-solvent.

  • Employ Solubilizing Excipients: For cell-based assays, non-ionic surfactants like Tween® 80 or Cremophor® EL can be used at low, non-toxic concentrations to aid solubilization.

Problem: Salt Formation Attempts Did Not Yield a Stable or Significantly More Soluble Product

Troubleshooting Steps:

  • Expand Counter-ion Screen: If common counter-ions like hydrochloride or mesylate were unsuccessful, expand the screen to include others such as sulfate, tosylate, or maleate.

  • Characterize the Salt Form: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm if a true salt was formed or if it is a physical mixture.

  • Assess Salt Disproportionation: The formed salt may be converting back to the free base in certain pH environments. Evaluate the solubility of the salt across a range of pH values.

  • Consider Alternative Strategies: If salt formation is not a viable option, move on to formulation-based approaches like amorphous solid dispersions or cyclodextrin complexation.

Quantitative Data on Solubility Enhancement

While specific experimental data for this compound is not publicly available, the following table provides illustrative data on how salt formation can improve the solubility of a related imidazo[1,2-a]pyridine analog. This data should serve as a representative example of the potential improvements that can be achieved.

Compound FormSolubility in Water (mg/mL) at 25°C
Free Base< 0.01
Hydrochloride Salt5.2
Mesylate Salt15.8
Sulfate Salt8.5
Tosylate Salt2.1

Disclaimer: The data presented is for a representative imidazo[1,2-a]pyridine analog and is intended for illustrative purposes only.

Experimental Protocols

Detailed Methodology 1: Salt Formation Screening

This protocol outlines a general procedure for screening different counter-ions to form a more soluble salt of a this compound analog.

  • Preparation of the Free Base Solution: Dissolve the this compound analog in a suitable organic solvent (e.g., acetone, ethanol, or isopropanol) at a known concentration.

  • Addition of Counter-ion: In separate vials, add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of different acid counter-ions (e.g., hydrochloric acid, methanesulfonic acid, sulfuric acid, p-toluenesulfonic acid) to the free base solution.

  • Inducing Precipitation: Stir the solutions at room temperature. If no precipitate forms, consider cooling the solution or using an anti-solvent to induce crystallization of the salt.

  • Isolation and Drying: Collect any resulting solid by filtration, wash with a small amount of the solvent, and dry under vacuum.

  • Solubility Assessment: Determine the aqueous solubility of each salt form using a shake-flask method or a high-throughput solubility assay.

  • Characterization: Characterize the most promising salt forms using XRPD and DSC to confirm their crystalline nature and thermal properties.

Detailed Methodology 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes the preparation of an inclusion complex with a cyclodextrin to enhance the aqueous solubility of a this compound analog.

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good starting point due to its higher water solubility and safety profile compared to native β-cyclodextrin.

  • Preparation of Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 10-40% w/v HP-β-CD in water).

  • Addition of the Imidazo[1,2-a]pyridine Analog: Slowly add an excess of the this compound analog to the cyclodextrin solution while stirring.

  • Equilibration: Seal the container and allow the mixture to stir at room temperature for 24-72 hours to ensure the formation of the inclusion complex and to reach equilibrium.

  • Separation of Undissolved Compound: After equilibration, filter the suspension through a 0.22 µm filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved this compound analog in the filtrate using a suitable analytical method like HPLC-UV to determine the apparent solubility enhancement.

  • Lyophilization (Optional): For a solid dosage form, the filtered solution can be lyophilized to obtain a solid powder of the drug-cyclodextrin complex.

Detailed Methodology 3: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol details the preparation of an ASD to improve the dissolution rate and solubility of a this compound analog.

  • Polymer Selection: Select a suitable polymer carrier. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose acetate succinate (HPMC-AS), or Soluplus®.

  • Solvent System: Identify a common volatile solvent in which both the this compound analog and the polymer are soluble (e.g., methanol, acetone, or a mixture thereof).

  • Solution Preparation: Prepare a solution containing both the drug and the polymer at a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done relatively quickly to prevent the drug from crystallizing out of the solution.

  • Drying: Further dry the resulting solid film or powder in a vacuum oven at a temperature below the glass transition temperature (Tg) of the ASD to remove any residual solvent.

  • Characterization: Confirm the amorphous nature of the drug in the dispersion using XRPD (absence of crystalline peaks) and DSC (presence of a single Tg).

  • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the ASD to that of the crystalline drug.

Visualizations

experimental_workflow_salt_formation start Start: Dissolve Free Base in Solvent add_counterion Add Stoichiometric Amount of Counter-ion start->add_counterion induce_precipitation Induce Precipitation (Stirring, Cooling, or Anti-solvent) add_counterion->induce_precipitation isolate_solid Isolate Solid by Filtration induce_precipitation->isolate_solid dry_solid Dry Solid Under Vacuum isolate_solid->dry_solid assess_solubility Assess Aqueous Solubility dry_solid->assess_solubility characterize Characterize Solid Form (XRPD, DSC) assess_solubility->characterize end End: Select Optimal Salt characterize->end

Caption: Workflow for Salt Formation Screening.

experimental_workflow_cyclodextrin_complexation start Start: Prepare Aqueous Cyclodextrin Solution add_drug Add Excess Drug to Solution start->add_drug equilibrate Equilibrate by Stirring (24-72h) add_drug->equilibrate filter Filter to Remove Undissolved Drug equilibrate->filter quantify Quantify Dissolved Drug (e.g., HPLC) filter->quantify lyophilize Optional: Lyophilize for Solid Complex filter->lyophilize end End: Determine Solubility Enhancement quantify->end lyophilize->end

Caption: Workflow for Cyclodextrin Complexation.

experimental_workflow_asd start Start: Dissolve Drug and Polymer in Common Solvent evaporate Evaporate Solvent via Rotary Evaporation start->evaporate dry Dry Solid Under Vacuum evaporate->dry characterize Characterize Solid Form (XRPD, DSC) dry->characterize dissolution_test Perform In Vitro Dissolution Testing characterize->dissolution_test end End: Compare Dissolution Profile dissolution_test->end

Caption: Workflow for Amorphous Solid Dispersion Preparation.

Technical Support Center: Suzuki Reaction with 2-Bromo-7-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering difficulties with the Suzuki-Miyaura cross-coupling reaction involving 2-Bromo-7-chloroimidazo[1,2-a]pyridine.

Troubleshooting Guide

This section addresses specific issues researchers may face during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: My reaction shows no conversion, and I only recover the starting material. What are the primary causes and solutions?

Answer: Complete lack of reactivity in a Suzuki coupling with a heteroaromatic halide like this compound typically points to issues with the catalyst activation or the fundamental reaction components.

  • Cause 1: Catalyst Inactivity. The active Pd(0) species may not be forming. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the in-situ reduction to Pd(0) might be failing.[1] Oxygen can also poison the catalyst.[2]

    • Solution:

      • Degas Rigorously: Ensure your solvent and reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[3]

      • Use a Pd(0) Source: Switch to a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for in-situ reduction.[4][5]

      • Use Modern Precatalysts: Employ advanced precatalysts (e.g., Buchwald G3 or G4 palladacycles) that are designed for rapid and efficient generation of the active Pd(0) catalyst.[6]

  • Cause 2: Inappropriate Base or Solvent. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species for the transmetalation step.[3][7] The choice of solvent affects the solubility of reagents and the stability of intermediates.

    • Solution: Screen different bases and solvents. For heteroaromatic substrates, a moderately strong inorganic base is often effective. Optimized yields for similar imidazo[1,2-a]pyridine systems have been achieved using strong bases in solvents like DME (1,2-dimethoxyethane).[8][9] A common starting point is K₂CO₃ or K₃PO₄ in a solvent system like dioxane/water or DME.[10][11]

  • Cause 3: Poor Quality Reagents. The boronic acid may have decomposed (protodeboronation) during storage, or the halide starting material may be impure.

    • Solution:

      • Check the purity of your this compound via NMR or LC-MS.

      • Use fresh or properly stored boronic acid. Consider using a more stable boronate ester (e.g., a pinacol ester) which can be more robust against protodeboronation.[3][12]

Question 2: The reaction is very slow and results in a low yield of the desired product. How can I improve the reaction rate and conversion?

Answer: Sluggish reactions with electron-rich N-heterocycles are common. The nitrogen atom in the imidazo[1,2-a]pyridine ring can coordinate to the palladium center, inhibiting catalytic activity.[3] Furthermore, the C-Br bond at the 2-position is on an electron-rich ring system, which can make the initial oxidative addition step more difficult compared to electron-poor systems.[13]

  • Solution 1: Change the Ligand. The choice of phosphine ligand is critical. Standard ligands like PPh₃ may not be sufficient.

    • Use Bulky, Electron-Rich Ligands: Employ Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3] These ligands are known to accelerate the oxidative addition and reductive elimination steps and can prevent catalyst deactivation by sterically shielding the palladium center.[3]

  • Solution 2: Increase the Temperature. Higher temperatures can overcome the activation energy barrier, particularly for the oxidative addition step.[3]

    • Action: If you are running the reaction at a moderate temperature (e.g., 80 °C), try increasing it to 100-110 °C. Microwave irradiation can also be a highly effective method to accelerate the reaction, often leading to higher yields in shorter times.[4][14]

  • Solution 3: Optimize the Base and Solvent System.

    • Action: A systematic screening of conditions is recommended. A stronger base like Cs₂CO₃ or K₃PO₄ might be more effective than weaker bases.[3] Anhydrous conditions with a strong base in a polar aprotic solvent like DME or THF can sometimes be superior for these types of substrates.[8][9]

Question 3: I'm observing significant side products, such as homocoupling of the boronic acid or protodeboronation. How can these be minimized?

Answer: The formation of side products is a clear indicator of an imbalance in the rates of the catalytic cycle steps or the presence of contaminants.

  • Homocoupling (R-B(OH)₂ + (HO)₂B-R → R-R): This side reaction is often promoted by the presence of oxygen or an excess of Pd(II) species before the catalytic cycle properly initiates.[1]

    • Solution:

      • Ensure Anaerobic Conditions: Meticulous degassing of the reaction mixture is essential.[1]

      • Use Stoichiometry Control: Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.

      • Use an Efficient Precatalyst: A precatalyst that rapidly converts to Pd(0) will enter the main cycle faster, minimizing the time Pd(II) species are present to catalyze homocoupling.[1]

  • Protodeboronation (R-B(OH)₂ → R-H): This is the replacement of the boronic acid group with a hydrogen atom. It is often catalyzed by residual palladium, base, or impurities and is exacerbated by high temperatures and extended reaction times.

    • Solution:

      • Use Boronate Esters: MIDA boronates or pinacol boronate esters are significantly more stable towards protodeboronation and slowly release the boronic acid under the reaction conditions.[12]

      • Use Milder Bases: If possible, screen milder bases (e.g., K₂CO₃ vs. Cs₂CO₃) which may reduce the rate of decomposition.

      • Shorten Reaction Time: Optimize the reaction to proceed as quickly as possible, for example by using a more active catalyst or microwave heating, to minimize the time the boronic acid is exposed to harsh conditions.[4][14]

Condition Screening Tables

For systematic troubleshooting, screening key reaction parameters is essential. The following tables provide a structured approach to optimizing the reaction, with example data reflecting potential outcomes for challenging heteroaromatic couplings.

Table 1: Catalyst & Ligand Screening Substrate: this compound, Phenylboronic acid (1.5 eq), K₂CO₃ (2 eq), Dioxane/H₂O (4:1), 100 °C, 12h.

EntryPd Source (2 mol%)Ligand (4 mol%)Yield (%)Observations
1Pd(OAc)₂PPh₃<5%Starting material recovered
2Pd₂(dba)₃PPh₃15%Sluggish conversion
3Pd(PPh₃)₄-25%Moderate conversion, some decomposition
4Pd(OAc)₂SPhos75%Good conversion, clean reaction
5PdCl₂(dppf)-40%Moderate conversion
6 XPhos Pd G3 -92% Excellent conversion, fast reaction

Table 2: Base & Solvent Screening Substrate: this compound, Phenylboronic acid (1.5 eq), XPhos Pd G3 (2 mol%), 100 °C, 4h.

EntryBase (2 eq)Solvent System (v/v)Yield (%)Observations
1Na₂CO₃Toluene/EtOH/H₂O (2:1:1)55%Biphasic, moderate yield
2K₂CO₃Dioxane/H₂O (4:1)85%Good yield, reproducible
3Cs₂CO₃Dioxane (anhydrous)60%Significant protodeboronation
4 K₃PO₄ DME/H₂O (5:1) 95% High yield, clean conversion
5K₂CO₃THF/H₂O (4:1)78%Good yield
6Ba(OH)₂DME/H₂O (5:1)70%Effective, but handling issues

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure that should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound (1.0 eq), the boronic acid or boronate ester (1.2–1.5 eq), the base (e.g., K₃PO₄, 2.0–3.0 eq), the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%), and any additional ligand if required.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[3]

  • Solvent Addition: Add the degassed solvent(s) via syringe.[3] The total concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80–110 °C) and stir vigorously for the specified time (e.g., 2–24 hours).[3] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue, typically by flash column chromatography, to obtain the desired coupled product.[3]

Visualizations

G cluster_start Initial Check cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_optimization Systematic Optimization cluster_result Outcome start Reaction Failed: No/Low Conversion reagents 1. Verify Reagent Purity - Check Boronic Acid Quality - Confirm Halide Structure - Use Anhydrous Solvents start->reagents conditions 2. Ensure Inert Atmosphere - Degas Solvents Thoroughly - Use N₂ or Ar Atmosphere reagents->conditions catalyst 3. Screen Catalyst System - Use Pd(0) or Precatalyst - Try Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) conditions->catalyst base 4. Screen Base & Solvent - Try K₃PO₄, Cs₂CO₃ - Screen Dioxane, DME, THF - Adjust Water Content catalyst->base temp 5. Adjust Temperature - Increase Temperature (e.g., 110°C) - Consider Microwave Heating base->temp success Successful Reaction temp->success

A logical workflow for troubleshooting a failed Suzuki reaction.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle & Failure Points cluster_failure Potential Failure Points pd0 Active LₙPd(0) Catalyst ox_add Oxidative Addition pd0->ox_add + R¹-X pd_complex R¹-Pd(II)(Lₙ)-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal r1_pd_r2 R¹-Pd(II)(Lₙ)-R² transmetal->r1_pd_r2 red_elim Reductive Elimination r1_pd_r2->red_elim red_elim->pd0 Regeneration product Product R¹-R² red_elim->product r1x Aryl Halide (R¹-X) 2-Bromo-7-chloro-imidazo[1,2-a]pyridine r1x->ox_add boronic Boronic Acid R²-B(OH)₂ boronate Boronate [R²-B(OH)₃]⁻ boronic->boronate base Base (e.g., K₃PO₄) base->boronate boronate->transmetal + [R²-B(OH)₃]⁻ - X⁻, B(OH)₃ fail_ox_add Failure Point: Slow due to electron-rich heterocycle. Requires active catalyst/ligand. fail_ox_add->ox_add fail_catalyst Failure Point: Catalyst deactivation by pyridine nitrogen coordination. fail_catalyst->pd0 fail_boronic Failure Point: Protodeboronation of R²-B(OH)₂. fail_boronic->boronic

The Suzuki catalytic cycle with key failure points highlighted.

Frequently Asked Questions (FAQs)

Q: Which halogen on this compound is expected to react? A: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl > F. Therefore, the C-Br bond at the 2-position is significantly more reactive than the C-Cl bond at the 7-position. The reaction should be highly selective for the substitution of the bromine atom under standard Suzuki conditions. Achieving coupling at the C-Cl position would require more forcing conditions and a catalyst system specifically designed for aryl chloride activation.

Q: Can I use a boronic acid with sensitive functional groups? A: Yes, one of the major advantages of the Suzuki-Miyaura coupling is its high functional group tolerance. Groups like esters, amides, nitriles, and aldehydes are generally well-tolerated.[15] However, unprotected acidic protons (e.g., in phenols, anilines, or some N-H containing heterocycles) can interfere with the base, so protection may be necessary in some cases.

Q: My reaction mixture turned black immediately. Is the reaction failing? A: Not necessarily. The formation of finely divided palladium metal, known as "palladium black," can cause the reaction mixture to turn dark brown or black. This is often observed in successful reactions. However, if this happens alongside a complete lack of product formation, it could indicate rapid catalyst decomposition and precipitation out of the solution before catalysis can occur. This might be caused by impurities, oxygen, or excessively high temperatures.[13]

Q: Is it necessary to use a large excess of the boronic acid? A: A small excess (typically 1.2 to 1.5 equivalents) is recommended to drive the reaction to completion and to compensate for any potential homocoupling or decomposition of the boronic acid. Using a very large excess is usually unnecessary and can make purification more difficult.

References

Technical Support Center: Dehalogenation of 2-Bromo-7-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the dehalogenation of 2-Bromo-7-chloroimidazo[1,2-a]pyridine.

Troubleshooting Guide

This section addresses common issues encountered during the dehalogenation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
1. Incomplete or No Reaction - Inactive catalyst- Insufficient catalyst loading- Poor quality or inappropriate solvent/reagents- Low reaction temperature or time- Presence of catalyst poisons- Use a fresh batch of high-quality catalyst (e.g., Pd/C).- Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%).- Ensure solvents are anhydrous and reagents are pure.- Increase the reaction temperature and/or extend the reaction time.- Purify the starting material to remove potential catalyst poisons like sulfur-containing compounds.
2. Low Yield of Desired Product - Suboptimal reaction conditions- Formation of side products- Inefficient hydrogen source (for transfer hydrogenation)- Product degradation- Systematically screen different solvents, bases, and hydrogen sources.- Analyze the crude reaction mixture by LC-MS or GC-MS to identify side products and adjust conditions accordingly.- For transfer hydrogenation, consider alternative hydrogen donors like ammonium formate or sodium hypophosphite.- Monitor the reaction progress and avoid prolonged reaction times at high temperatures.
3. Non-selective Dehalogenation (Both halogens removed) - Reaction conditions are too harsh (high temperature, high catalyst loading)- Use of a highly active catalyst/reagent system- Employ milder reaction conditions (lower temperature, shorter reaction time).- Reduce the catalyst loading.- Consider using a less reactive hydrogen source or a catalyst with lower activity.
4. Only C-Br bond is cleaved, but C-Cl remains - The C-Br bond is inherently more reactive than the C-Cl bond.- This is the expected outcome for selective mono-dehalogenation. To remove the chlorine, harsher reaction conditions will be necessary (see Issue 3).
5. Formation of Unidentified Impurities - Side reactions involving the imidazo[1,2-a]pyridine core- Decomposition of starting material or product- Characterize impurities using techniques like NMR and mass spectrometry.- Potential side reactions could include ring opening or reactions with the solvent or base. Adjusting the reaction conditions (e.g., using a non-nucleophilic base) may mitigate these.- Ensure the reaction is performed under an inert atmosphere if the substrate or product is air-sensitive.

Frequently Asked Questions (FAQs)

Q1: I want to selectively remove the bromine atom from this compound. What conditions should I start with?

A1: For selective mono-debromination, you should start with milder reaction conditions that favor the cleavage of the more reactive C-Br bond. A standard approach is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst with a hydrogen source.

A recommended starting point would be:

  • Catalyst: 5-10 mol% Pd/C (5% or 10% loading)

  • Hydrogen Source: Hydrogen gas (H₂) at atmospheric pressure or catalytic transfer hydrogenation reagents like ammonium formate (HCOONH₄) or sodium hypophosphite (NaH₂PO₂).

  • Solvent: A protic solvent like ethanol or methanol.

  • Base: A mild base such as sodium acetate (NaOAc) or triethylamine (Et₃N) can be added to neutralize any acid formed during the reaction.

  • Temperature: Start at room temperature and gently heat if the reaction is sluggish.

Q2: How can I achieve complete dehalogenation to obtain imidazo[1,2-a]pyridine?

A2: To remove both the bromine and the less reactive chlorine atom, more forcing reaction conditions are generally required. You can try the following:

  • Increase the catalyst loading (e.g., 10-20 mol% Pd/C).

  • Increase the hydrogen pressure (if using H₂ gas).

  • Use a higher reaction temperature (e.g., refluxing in ethanol or a higher boiling solvent like dioxane).

  • Extend the reaction time and monitor the progress by TLC or LC-MS.

Q3: My reaction is stalled, and I see a mixture of starting material, the mono-debrominated product, and the fully dehalogenated product. What should I do?

A3: This indicates that the reaction conditions are not optimized for the desired outcome.

  • For selective mono-debromination: The conditions are likely too harsh. Reduce the temperature, reaction time, or catalyst loading.

  • For complete dehalogenation: The conditions are not strong enough. Increase the temperature, catalyst loading, or switch to a more potent hydrogen source. You can also try adding fresh catalyst to the reaction mixture.

Q4: Are there any alternative, non-palladium methods for this dehalogenation?

A4: Yes, other methods can be employed, although they might offer different selectivity profiles.

  • Zinc powder in acetic acid: This is a classical method for the reduction of aryl halides. It can sometimes offer good selectivity for debromination over dechlorination.

  • Nickel-based catalysts: Raney Nickel or other nickel catalysts can also be effective for hydrodehalogenation, often under conditions similar to palladium-catalyzed reactions.

Q5: What are the expected relative reactivities of the C-Br and C-Cl bonds in this compound?

A5: Based on fundamental principles of organic chemistry, the Carbon-Bromine (C-Br) bond is weaker and therefore more reactive than the Carbon-Chlorine (C-Cl) bond. This difference in reactivity is the basis for achieving selective mono-dehalogenation, where the bromine atom is removed preferentially under milder conditions. Cleavage of the C-Cl bond typically requires more forcing conditions.

Experimental Protocols

Protocol 1: Selective Mono-Debromination via Catalytic Transfer Hydrogenation

This protocol aims for the selective removal of the bromine atom.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add methanol to dissolve the starting material.

  • Carefully add 10% Pd/C (0.1 eq).

  • Add ammonium formate (3.0-5.0 eq) in one portion.

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 7-chloroimidazo[1,2-a]pyridine.

Protocol 2: Complete Dehalogenation using Catalytic Hydrogenation

This protocol is designed for the removal of both halogen atoms.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH)

  • Sodium acetate (NaOAc)

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) and sodium acetate (1.5 eq) in ethanol.

  • Carefully add 10% Pd/C (0.1-0.2 eq) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by observing hydrogen uptake and by analyzing aliquots via TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through Celite® and wash the filter cake with ethanol.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield imidazo[1,2-a]pyridine.

Visualizations

Dehalogenation_Workflow cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Possible Products Start 2-Bromo-7-chloro- imidazo[1,2-a]pyridine Catalyst Catalyst (e.g., Pd/C) H_Source Hydrogen Source (H2, HCOONH4) Solvent Solvent (MeOH, EtOH) Base Base (optional) (NaOAc, Et3N) Side_Products Side Products Start->Side_Products Side Reactions Mono_DeBr 7-Chloro-imidazo[1,2-a]pyridine (Selective Mono-debromination) Catalyst->Mono_DeBr Mild Conditions Full_Dehalo Imidazo[1,2-a]pyridine (Complete Dehalogenation) Catalyst->Full_Dehalo Forcing Conditions Mono_DeBr->Full_Dehalo Further Reaction

Caption: General workflow for the dehalogenation of this compound.

Troubleshooting_Logic Start Experiment Start: Dehalogenation of This compound Problem Problem Encountered? Start->Problem Incomplete Incomplete Reaction / Low Yield Problem->Incomplete Yes NonSelective Non-selective Dehalogenation Problem->NonSelective Yes SideProducts Unexpected Side Products Problem->SideProducts Yes End Successful Reaction Problem->End No Solution_Incomplete Increase Temperature/Time Increase Catalyst Loading Check Reagent Quality Incomplete->Solution_Incomplete Solution_NonSelective Decrease Temperature/Time Decrease Catalyst Loading Use Milder Reagents NonSelective->Solution_NonSelective Solution_SideProducts Analyze Side Products (LC-MS, NMR) Adjust Base/Solvent Run under Inert Atmosphere SideProducts->Solution_SideProducts

Caption: A logical troubleshooting guide for common dehalogenation issues.

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-7-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2-Bromo-7-chloroimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and scalable method is the condensation reaction between a substituted 2-aminopyridine and an α-haloketone or its equivalent. For the target molecule, this typically involves the reaction of 2-amino-4-chloropyridine with a suitable 2-bromo-acetaldehyde equivalent. Various methods for the synthesis of the broader imidazo[1,2-a]pyridine scaffold have been developed, including copper-catalyzed reactions and multicomponent strategies like the Groebke–Blackburn–Bienaymé reaction, which can be adapted for this specific compound.[1][2][3][4][5][6]

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: Key parameters to monitor and control during scale-up include:

  • Temperature: The reaction can be exothermic, so controlled addition of reagents and efficient heat dissipation are crucial.

  • Mixing: Homogeneous mixing is essential to avoid localized hot spots and ensure consistent reaction progress.

  • Purity of Starting Materials: Impurities in the 2-amino-4-chloropyridine or the brominating agent can lead to side reactions and purification challenges.

  • Stoichiometry: Precise control of the molar ratios of reactants is vital for maximizing yield and minimizing byproducts.

  • Solvent Selection: The choice of solvent can significantly impact reaction rate, solubility of intermediates, and product isolation.

Q3: What are the main safety concerns when handling the reagents for this synthesis at scale?

A3: The primary safety concerns involve:

  • Bromoacetaldehyde or its equivalents: These are often lachrymatory and toxic. Work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many organic solvents are flammable and may have specific health hazards. Ensure proper grounding of equipment to prevent static discharge and use adequate ventilation.

  • Exothermic Reaction: The potential for a runaway reaction exists. Implement temperature monitoring and have a cooling plan in place.

Q4: How can I purify the final product, this compound, on a large scale?

A4: Large-scale purification typically involves crystallization or column chromatography.

  • Crystallization: This is often the most cost-effective and scalable method. A solvent screen should be performed to identify a suitable solvent or solvent system that provides good recovery and purity.

  • Column Chromatography: For higher purity requirements, flash chromatography using silica gel can be employed. However, this method can be expensive and time-consuming at a large scale. The choice of eluent will need to be optimized to achieve good separation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Monitor the reaction by TLC or HPLC to ensure it has gone to completion.- Increase reaction time or temperature cautiously, while monitoring for byproduct formation.
Poor quality of starting materials.- Check the purity of 2-amino-4-chloropyridine and the brominating agent by NMR or other analytical techniques.- Purify starting materials if necessary.
Suboptimal reaction conditions.- Perform small-scale optimization experiments to find the ideal temperature, concentration, and stoichiometry.
Impurity Formation Side reactions due to excess heat.- Improve temperature control with a more efficient cooling system or by slowing the addition of reagents.
Formation of regioisomers.- While the formation of the 7-chloro isomer is generally favored from 2-amino-4-chloropyridine, other isomers can form. The reaction conditions (solvent, temperature) can sometimes influence regioselectivity. Re-optimization may be needed.
Degradation of product during work-up or purification.- Use milder work-up conditions (e.g., avoid strong acids or bases if the product is sensitive).- For chromatography, consider using a less acidic grade of silica gel or deactivating it with a small amount of a suitable base like triethylamine in the eluent.
Difficult Product Isolation Product is an oil or difficult to crystallize.- Perform a thorough solvent screen for crystallization.- If crystallization fails, consider converting the product to a salt (e.g., hydrochloride) which may be more crystalline.- As a last resort, use large-scale column chromatography.
Runaway Reaction (Exotherm) Rapid addition of reagents.- Add the limiting reagent slowly and portion-wise, while carefully monitoring the internal temperature.
Inadequate cooling.- Ensure the reactor is equipped with an efficient cooling system (e.g., cooling jacket, overhead stirrer for good heat transfer).- Have an emergency cooling bath (e.g., ice-water) readily available.

Experimental Protocols

Proposed Lab-Scale Synthesis of this compound

This protocol is a general guideline and should be optimized for specific laboratory conditions and scale.

Materials:

  • 2-Amino-4-chloropyridine

  • Bromoacetaldehyde diethyl acetal

  • Hydrobromic acid (48% aqueous solution)

  • Sodium bicarbonate

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Hydrolysis of Bromoacetaldehyde Diethyl Acetal: In a round-bottom flask equipped with a reflux condenser, combine bromoacetaldehyde diethyl acetal and a hydrobromic acid solution. Heat the mixture to reflux and stir for the appropriate time to generate bromoacetaldehyde in situ. Caution: Bromoacetaldehyde is a lachrymator.

  • Reaction with 2-Amino-4-chloropyridine: Cool the mixture containing bromoacetaldehyde. In a separate flask, dissolve 2-amino-4-chloropyridine in a suitable solvent like ethanol.

  • Condensation and Cyclization: Slowly add the bromoacetaldehyde solution to the 2-amino-4-chloropyridine solution at a controlled temperature. The reaction mixture is then heated to reflux to drive the cyclization. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Quantitative Data Summary (Hypothetical Optimization)

The following table presents hypothetical data from optimization studies to illustrate the effect of key parameters on the reaction outcome.

Entry Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
1Ethanol80126590
2DMF10087585
3Toluene110107088
4Ethanol60245592

Visualizations

experimental_workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up & Purification start Start hydrolysis Hydrolysis of Bromoacetaldehyde diethyl acetal start->hydrolysis dissolution Dissolve 2-Amino-4-chloropyridine in Ethanol start->dissolution addition Controlled Addition of Bromoacetaldehyde solution hydrolysis->addition dissolution->addition reflux Heat to Reflux (Cyclization) addition->reflux neutralization Neutralization with Sodium Bicarbonate reflux->neutralization extraction Extraction with Ethyl Acetate neutralization->extraction drying Drying over Sodium Sulfate extraction->drying purification Purification (Chromatography/Crystallization) drying->purification end Final Product purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 Poor Starting Material Quality issue->cause2 cause3 Suboptimal Conditions issue->cause3 sol1 Increase Reaction Time/Temperature cause1->sol1 sol2 Purify Starting Materials cause2->sol2 sol3 Optimize Reaction Parameters cause3->sol3

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Managing Impurities in 2-Bromo-7-chloroimidazo[1,2-a]pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Bromo-7-chloroimidazo[1,2-a]pyridine.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent method for synthesizing the imidazo[1,2-a]pyridine core is the condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound.[1] For this compound, this typically involves the reaction of 4-chloro-2-aminopyridine with a suitable 2-bromo-carbonyl compound, followed by a subsequent bromination step, or a direct cyclization using a brominated reagent.

Q2: What are the primary impurities I should expect in the synthesis of this compound?

Expected impurities can be categorized as follows:

  • Isomeric Impurities: The most common isomeric impurity is 3-Bromo-7-chloroimidazo[1,2-a]pyridine. Electrophilic bromination of the imidazo[1,2-a]pyridine ring typically occurs at the C3 position due to the electronic properties of the heterocyclic system.[2][3] Over-bromination can also lead to di-brominated species.

  • Starting Material Carryover: Unreacted 4-chloro-2-aminopyridine or 7-chloroimidazo[1,2-a]pyridine (if the synthesis is a two-step process) may be present in the crude product.

  • Byproducts from Side Reactions: Polymerization or degradation of starting materials and products can occur under harsh reaction conditions (e.g., high temperatures or prolonged reaction times).

Q3: How can I distinguish between the desired 2-Bromo and the isomeric 3-Bromo impurity?

Spectroscopic methods are essential for distinguishing between these isomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show distinct chemical shifts and coupling patterns for the protons and carbons on the imidazo[1,2-a]pyridine core. The position of the bromine atom significantly influences the electronic environment of the neighboring protons.[4][5]

  • Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in tandem MS (MS/MS) might differ, aiding in their differentiation.[2][5]

  • Chromatographic Methods: A well-developed High-Performance Liquid Chromatography (HPLC) method can separate the two isomers, allowing for their individual quantification.

Section 2: Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction has stalled, consider increasing the reaction time or temperature incrementally. Ensure the quality and stoichiometry of reagents.Incomplete reactions are a common cause of low yields. Systematic optimization of reaction parameters is crucial.
Suboptimal Reaction Temperature If the reaction is too slow, a modest increase in temperature may be beneficial. Conversely, if significant byproduct formation is observed, lowering the temperature might improve selectivity and yield of the desired product.Temperature control is critical in managing reaction kinetics and minimizing side reactions.
Poor Quality of Reagents Verify the purity of starting materials (e.g., 4-chloro-2-aminopyridine and the brominating agent) using appropriate analytical techniques (e.g., NMR, melting point).Impurities in starting materials can inhibit the reaction or lead to the formation of undesired byproducts.
Issue 2: High Levels of 3-Bromo Isomeric Impurity
Potential Cause Troubleshooting Step Rationale
Reaction Conditions Favoring C3 Bromination The choice of brominating agent and reaction conditions can influence regioselectivity. If using a direct bromination approach on 7-chloroimidazo[1,2-a]pyridine, consider milder brominating agents (e.g., N-Bromosuccinimide (NBS) at lower temperatures) to potentially favor C2 bromination, although C3 is generally the more reactive site.[2][3]Milder conditions can sometimes alter the kinetic vs. thermodynamic product distribution.
Isomerization While less common, confirm the stability of the 2-bromo isomer under the reaction and work-up conditions.It is important to ensure the desired product is not converting to the more stable isomer.
Inefficient Purification Develop a robust purification method. Column chromatography with a suitable stationary and mobile phase is often effective. Consider reverse-phase HPLC for analytical and small-scale preparative separation.[6]Effective purification is key to removing isomeric impurities.
Issue 3: Presence of Di-brominated Impurities
Potential Cause Troubleshooting Step Rationale
Excess Brominating Agent Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents is typically recommended for mono-bromination.Over-bromination is a common side reaction when an excess of the halogenating agent is used.
Prolonged Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further reaction of the mono-brominated product.Extended reaction times can lead to the formation of di- and poly-halogenated byproducts.

Section 3: Experimental Protocols

Protocol 1: General Synthesis of 7-chloroimidazo[1,2-a]pyridine (Precursor)

This protocol is a general procedure and may require optimization.

  • Reaction Setup: To a solution of 4-chloro-2-aminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF), add chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution).

  • Reaction Conditions: Heat the mixture to reflux (temperature will depend on the solvent) and monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solution under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Bromination of 7-chloroimidazo[1,2-a]pyridine

This protocol is a general procedure for electrophilic bromination and may require optimization for regioselectivity.

  • Reaction Setup: Dissolve 7-chloroimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent (e.g., chloroform, acetic acid).

  • Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 3: HPLC Method for Impurity Profiling

This is a starting point for method development and will likely require optimization.

  • Column: A C18 reverse-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Column Temperature: 30 °C.

This method should provide a good separation of the non-polar brominated compounds from the more polar starting materials. The separation of isomers may require further optimization of the mobile phase composition or the use of a different stationary phase.[6]

Section 4: Data Presentation

Table 1: Hypothetical HPLC Retention Times for Key Compounds

CompoundRetention Time (min)
4-chloro-2-aminopyridine3.5
7-chloroimidazo[1,2-a]pyridine8.2
This compound12.5
3-Bromo-7-chloroimidazo[1,2-a]pyridine12.1
Di-bromo-7-chloroimidazo[1,2-a]pyridine15.8

Note: These are hypothetical values for illustrative purposes. Actual retention times will depend on the specific HPLC conditions.

Section 5: Visualizations

Synthesis_Workflow A Starting Materials (4-chloro-2-aminopyridine, Brominating Agent) B Reaction (Cyclization/Bromination) A->B C Crude Product B->C D Purification (Column Chromatography) C->D F Impurity Analysis (HPLC, NMR, MS) C->F QC Check E Pure 2-Bromo-7-chloro- imidazo[1,2-a]pyridine D->E E->F Final QC

Figure 1: General workflow for the synthesis and quality control of this compound.

Impurity_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions 7-chloroimidazo[1,2-a]pyridine 7-chloroimidazo[1,2-a]pyridine This compound This compound 7-chloroimidazo[1,2-a]pyridine->this compound + Brominating Agent 3-Bromo-7-chloroimidazo[1,2-a]pyridine 3-Bromo-7-chloroimidazo[1,2-a]pyridine 7-chloroimidazo[1,2-a]pyridine->3-Bromo-7-chloroimidazo[1,2-a]pyridine + Brominating Agent (Regioisomer formation) Di-bromo Impurities Di-bromo Impurities This compound->Di-bromo Impurities + Excess Brominating Agent Starting Materials Starting Materials Polymeric Byproducts Polymeric Byproducts Starting Materials->Polymeric Byproducts High Temperature

Figure 2: Potential pathways for impurity formation during the bromination of 7-chloroimidazo[1,2-a]pyridine.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-7-chloroimidazo[1,2-a]pyridine and 2,7-dibromoimidazo[1,2-a]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Bromo-7-chloroimidazo[1,2-a]pyridine and 2,7-dibromoimidazo[1,2-a]pyridine, two heterocyclic building blocks of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active compounds. The differential reactivity of the halogen substituents on this core allows for selective functionalization, enabling the synthesis of diverse molecular libraries for drug discovery programs.

This comparison focuses on two of the most widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The information presented is based on established principles of chemical reactivity and supported by experimental data from analogous systems.

Executive Summary

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions for these compounds is the nature of the carbon-halogen bond. The C-Br bond is weaker and therefore more readily undergoes oxidative addition to the palladium catalyst than the C-Cl bond. This fundamental difference dictates the regioselectivity of reactions on this compound and the potential for selective mono- or di-functionalization of 2,7-dibromoimidazo[1,2-a]pyridine.

In general, the following reactivity trends can be expected:

  • For this compound: The C2-Br bond is significantly more reactive than the C7-Cl bond. This allows for selective functionalization at the 2-position while leaving the 7-chloro substituent intact for subsequent transformations.

  • For 2,7-dibromoimidazo[1,2-a]pyridine: Both C-Br bonds are reactive. However, the electronic environment of the imidazo[1,2-a]pyridine ring can lead to differential reactivity between the C2 and C7 positions. Generally, the C2 position is more electron-deficient and thus more susceptible to oxidative addition, often allowing for selective mono-functionalization at this position under carefully controlled conditions.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of the two compounds in this reaction is compared below, with data extrapolated from reactions on analogous dihalogenated imidazo[1,2-a]pyridine systems.

Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling

FeatureThis compound2,7-dibromoimidazo[1,2-a]pyridine
Primary Reactive Site C2-BrC2-Br (under controlled conditions)
Secondary Reactive Site C7-Cl (requires harsher conditions)C7-Br
Typical Reaction Conditions for Mono-arylation Pd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., Dioxane/H₂O, Toluene), 80-100 °CPd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., DME), 90 °C
Outcome of Mono-arylation Selective formation of 2-aryl-7-chloroimidazo[1,2-a]pyridine.Selective formation of 2-aryl-7-bromoimidazo[1,2-a]pyridine is achievable with careful control of stoichiometry and reaction time.
Outcome of Di-arylation Requires significantly harsher conditions to react at the C7-Cl bond.Di-arylation is readily achievable with excess boronic acid and prolonged reaction times or higher temperatures.

Experimental Protocol: General Procedure for Regioselective Suzuki-Miyaura Coupling of 2,7-Dihaloimidazo[1,2-a]pyridines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2,7-Dihaloimidazo[1,2-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv for mono-coupling, 2.2 equiv for di-coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2,7-dihaloimidazo[1,2-a]pyridine, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The expected reactivity of the two target compounds is outlined below.

Table 2: Comparison of Reactivity in Buchwald-Hartwig Amination

FeatureThis compound2,7-dibromoimidazo[1,2-a]pyridine
Primary Reactive Site C2-BrC2-Br
Secondary Reactive Site C7-Cl (requires more forcing conditions)C7-Br
Typical Reaction Conditions for Mono-amination Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos, BINAP), base (e.g., NaOtBu, Cs₂CO₃), solvent (e.g., Toluene, Dioxane), 90-110 °CPd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos), base (e.g., Cs₂CO₃), solvent (e.g., Dioxane), 100 °C
Outcome of Mono-amination Selective formation of 2-amino-7-chloroimidazo[1,2-a]pyridine.Selective formation of 2-amino-7-bromoimidazo[1,2-a]pyridine is expected.
Outcome of Di-amination Di-amination is challenging due to the low reactivity of the C7-Cl bond.Di-amination is feasible with an excess of the amine and appropriate catalyst system.

Experimental Protocol: General Procedure for Regioselective Buchwald-Hartwig Amination of 2,7-Dihaloimidazo[1,2-a]pyridines

This protocol is a general guideline and may require optimization for specific substrates and catalyst systems.

Materials:

  • 2,7-Dihaloimidazo[1,2-a]pyridine (1.0 equiv)

  • Amine (1.2 equiv for mono-amination, 2.5 equiv for di-amination)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 2,7-dihaloimidazo[1,2-a]pyridine, palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add the degassed solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Reaction Pathways

The following diagrams illustrate the logical workflows for the selective functionalization of the two compounds.

G cluster_0 Functionalization of this compound A 2-Bromo-7-chloro- imidazo[1,2-a]pyridine B Suzuki or Buchwald-Hartwig (Mild Conditions) A->B C 2-Aryl/Amino-7-chloro- imidazo[1,2-a]pyridine B->C D Further Functionalization at C7-Cl (Harsher Conditions) C->D

Caption: Selective functionalization pathway for this compound.

G cluster_1 Functionalization of 2,7-dibromoimidazo[1,2-a]pyridine E 2,7-dibromo- imidazo[1,2-a]pyridine F Suzuki or Buchwald-Hartwig (1.1 equiv reagent) E->F H Suzuki or Buchwald-Hartwig (Excess reagent) E->H G 2-Aryl/Amino-7-bromo- imidazo[1,2-a]pyridine F->G J Further Functionalization at C7-Br G->J I 2,7-Di(aryl/amino)- imidazo[1,2-a]pyridine H->I

Caption: Mono- and di-functionalization pathways for 2,7-dibromoimidazo[1,2-a]pyridine.

Conclusion

Unveiling the Kinase Inhibitory Landscape of Substituted Imidazo[1,2-a]pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitory activity of various substituted imidazo[1,2-a]pyridine derivatives. The information is compiled from recent studies and presented with supporting experimental data, detailed methodologies, and visual representations of key signaling pathways.

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. This guide summarizes the inhibitory profiles of several substituted imidazo[1,2-a]pyridines against key kinases, offering a valuable resource for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various substituted imidazo[1,2-a]pyridine compounds against a panel of kinases. Lower IC50 values indicate greater potency.

Table 1: Inhibition of DYRK1A and CLK1 Kinases

Compound IDTarget KinaseIC50 (µM)Reference
4c CLK10.7[1]
DYRK1A2.6[1]
9e CLK10.004[2]

Table 2: Inhibition of PI3K and mTOR Kinases

Compound IDTarget KinaseIC50 (nM)Reference
15a PI3Kα2.2[3]
mTOR23[3]
SN32976 PI3Kα18[4]
PI3Kβ38[4]
PI3Kδ19[4]
PI3Kγ85[4]
mTOR17[4]
Compound 7 PI3K0.20[5][6]
mTOR21[5][6]

Table 3: Inhibition of Receptor Tyrosine Kinases (c-Met and FLT3)

Compound IDTarget KinaseIC50 (µM)Reference
Compound 5o FLT3-ITD0.52[7]
FLT3-ITD D835Y0.53[7]
FLT3-ITD F691L0.57[7]
Compound 24 FLT3-ITDNot specified[8]
Compound 34f FLT3-ITD0.004[9][10]
FLT3-D835Y0.001[9][10]

Key Signaling Pathways

Understanding the signaling pathways in which these kinases operate is crucial for elucidating the mechanism of action of imidazo[1,2-a]pyridine inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[11][12][13][14][15] Imidazo[1,2-a]pyridines that inhibit PI3K and/or mTOR can effectively block this pathway, leading to anti-cancer effects.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Downstream Cell Proliferation, Motility, Invasion PI3K_Akt->Downstream RAS_MAPK->Downstream STAT->Downstream

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates several downstream pathways, including the PI3K/Akt and RAS/MAPK pathways, to promote cell proliferation, motility, and invasion.[16][17][18][19][20] Aberrant c-Met signaling is a hallmark of many cancers.

FLT3_Signaling_Pathway FL FLT3 Ligand (FL) FLT3 FLT3 Receptor FL->FLT3 binds PI3K_Akt PI3K/Akt Pathway FLT3->PI3K_Akt RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK FLT3_ITD FLT3-ITD (mutant) FLT3_ITD->PI3K_Akt FLT3_ITD->RAS_MAPK STAT5 STAT5 Pathway FLT3_ITD->STAT5 Downstream Leukemic Cell Proliferation & Survival PI3K_Akt->Downstream RAS_MAPK->Downstream STAT5->Downstream

FLT3 Signaling Pathway in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for normal hematopoiesis.[21] Mutations, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of the receptor, promoting the proliferation and survival of leukemic cells in Acute Myeloid Leukemia (AML).[22][23][24][25]

Experimental Protocols

The determination of kinase inhibitory activity is a critical step in the evaluation of potential drug candidates. A commonly employed method is the in vitro kinase inhibition assay.

General In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Workflow:

Kinase_Assay_Workflow A 1. Reagent Preparation (Kinase, Substrate, ATP, Test Compound) B 2. Kinase Reaction (Incubate at RT) A->B C 3. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) B->C D 4. ADP to ATP Conversion & Signal Generation (Add Kinase Detection Reagent) C->D E 5. Luminescence Measurement D->E F 6. Data Analysis (Calculate % Inhibition & IC50) E->F

Kinase Inhibition Assay Workflow

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test imidazo[1,2-a]pyridine compound (serially diluted)

  • Commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Multi-well plates (e.g., 384-well white plates)

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and serial dilutions of the test compound in the appropriate kinase assay buffer.

  • Reaction Setup: In a multi-well plate, add the test compound dilutions or a vehicle control (e.g., DMSO).

  • Initiate Kinase Reaction: Add the kinase and substrate mixture to each well, followed by the ATP solution to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the kinase reaction to proceed.

  • Stop Reaction and Deplete ATP: Add a reagent from the assay kit (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and consume any remaining ATP.

  • Signal Generation: Add a second reagent (e.g., Kinase Detection Reagent) to convert the ADP produced into ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response data to a suitable curve-fitting model.[26]

This guide provides a snapshot of the current understanding of the kinase inhibitory properties of substituted imidazo[1,2-a]pyridines. The presented data and methodologies serve as a foundation for further research and development in this promising area of medicinal chemistry.

References

A Comparative Analysis of the Cytotoxic Effects of Substituted Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] This guide provides a comparative overview of the in vitro cytotoxicity of various 2-bromo-7-chloroimidazo[1,2-a]pyridine derivatives against several human cancer cell lines. The data presented is compiled from multiple studies to aid researchers and drug development professionals in understanding the structure-activity relationships of these compounds.

Cytotoxicity Data

The cytotoxic activity of imidazo[1,2-a]pyridine derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth or viability. The following tables summarize the IC50 values of various substituted imidazo[1,2-a]pyridine derivatives against different cancer cell lines.

Compound IDSubstitutionCancer Cell LineIC50 (µM)Reference
Series 1
7d2-(4-bromophenyl)hydrazonoMCF-7 (Breast)22.6[2]
HT-29 (Colon)13.4[2]
7c2-(4-chlorophenyl)hydrazonoMCF-7 (Breast)40.3[2]
HT-29 (Colon)61.2[2]
Series 2
62-(p-tolyl)-3-(p-chlorophenylamino)A375 (Melanoma)<12[3]
WM115 (Melanoma)<12[3]
HeLa (Cervical)Not specified[3]
Series 3
IP-5Not specifiedHCC1937 (Breast)45[4]
IP-6Not specifiedHCC1937 (Breast)47.7[4]
IP-7Not specifiedHCC1937 (Breast)79.6[4]
Series 4
122-(nitro)-3-(p-chlorophenylamino)HT-29 (Colon)4.15 ± 2.93[5]
MCF-7 (Breast)30.88 ± 14.44[5]
B16F10 (Melanoma)64.81 ± 15.78[5]
18Not specifiedMCF-7 (Breast)14.81 ± 0.20[5]
HT-29 (Colon)10.11 ± 0.70[5]
Series 5
HB9Hybrid with amineA549 (Lung)50.56[6]
HB10Hybrid with amineHepG2 (Liver)51.52[6]

Note: "Not specified" indicates that the full chemical structure or substitution pattern was not detailed in the referenced abstract. The IC50 values are presented as reported in the respective studies.

Experimental Protocols

The following section outlines the general methodology used to assess the cytotoxicity of the imidazo[1,2-a]pyridine derivatives. The most common method cited is the MTT assay.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for a Typical MTT Assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 4–6 × 10³ cells per well) and allowed to adhere and grow for 24 to 48 hours.[3][4]

  • Compound Treatment: The cells are then treated with increasing concentrations of the imidazo[1,2-a]pyridine derivatives (e.g., 0–100 µM) and a vehicle control for a specified period, typically 48 or 72 hours.[3][7]

  • MTT Incubation: After the treatment period, an MTT solution is added to each well, and the plates are incubated for approximately 4 hours at 37°C.[3]

  • Formazan Solubilization: A solubilization buffer (e.g., 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals formed by viable cells.[3]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves generated from the absorbance data.

G cluster_workflow Experimental Workflow: MTT Assay A Seed cancer cells in 96-well plates B Incubate for 24-48 hours A->B C Treat cells with imidazopyridine derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization buffer F->G H Measure absorbance G->H I Calculate IC50 values H->I

Fig. 1: General workflow for determining cytotoxicity using the MTT assay.

Signaling Pathways

Several studies have investigated the mechanisms by which imidazo[1,2-a]pyridine derivatives induce cytotoxicity. A prominent pathway identified is the inhibition of the AKT/mTOR signaling cascade, which is crucial for cell survival and proliferation.

One study revealed that a specific imidazo[1,2-a]pyridine derivative (compound 6) induced G2/M cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[3] This effect was suggested to be mediated by the inhibition of the AKT/mTOR pathway.[3] Furthermore, the pro-apoptotic effect of this compound was found to be dependent on p53.[3] Another study on a different derivative, IP-5, also implicated the p53 and AKT pathways in its cytotoxic mechanism in breast cancer cells.[4] The compound led to increased levels of p53 and p21, causing cell cycle arrest, and was also associated with decreased levels of phosphorylated AKT.[4]

G cluster_pathway Proposed Signaling Pathway of Cytotoxicity Compound Imidazo[1,2-a]pyridine Derivative AKT AKT Compound->AKT inhibits p53 p53 Compound->p53 activates mTOR mTOR AKT->mTOR activates CellCycle Cell Cycle Arrest (G2/M) mTOR->CellCycle promotes progression p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis induces p21->CellCycle induces

Fig. 2: Proposed signaling pathway for imidazo[1,2-a]pyridine-induced cytotoxicity.

References

Validation of 2-Bromo-7-chloroimidazo[1,2-a]pyridine as a Hit Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6] The specific substitution pattern of a 2-bromo and 7-chloro moiety is anticipated to modulate the biological activity and pharmacokinetic properties of the parent scaffold. This guide explores the validation potential of 2-Bromo-7-chloroimidazo[1,2-a]pyridine by comparing the performance of analogous compounds in various biological assays.

Comparative Biological Activity of Substituted Imidazo[1,2-a]pyridines

To contextualize the potential of this compound, this section summarizes the reported activities of various mono-substituted and di-substituted imidazo[1,2-a]pyridine analogs. The data is presented to highlight the influence of different substituents on the biological effects of this scaffold.

Anticancer Activity

The imidazo[1,2-a]pyridine scaffold has been extensively investigated for its anticancer potential, with derivatives showing activity against various cancer cell lines.[1][7][8][9][10][11][12]

Table 1: Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound IDSubstitution PatternCell LineAssay TypeIC50 (µM)Reference
Compound A 2-(4-chlorophenyl)-7-methylMCF-7 (Breast)MTT AssayNot Specified[13]
Compound B 2-Aryl, 3-aminoMCF-7 (Breast)MTT Assay14.81 ± 0.20[14]
Compound C 2-Aryl, 3-aminoHT-29 (Colon)MTT Assay4.15 ± 2.93[14]
Compound D 2-Aryl, 3-aminoB16F10 (Melanoma)MTT Assay21.75 ± 0.81[14]
IP-5 Not SpecifiedHCC1937 (Breast)MTT Assay45[9]
IP-6 Not SpecifiedHCC1937 (Breast)MTT Assay47.7[9]
Compound 6d S-aryl moietyHepG2 (Liver)BrdU AssayNot Specified[1]
Compound 6i S-aryl moietyHepG2 (Liver)BrdU AssayNot Specified[1]
Compound 12b 2-tertiary butylamine, 3-phenylamineHepG2 (Liver)MTT Assay13[10]
Compound 12b 2-tertiary butylamine, 3-phenylamineMCF-7 (Breast)MTT Assay11[10]
Compound 12b 2-tertiary butylamine, 3-phenylamineA375 (Melanoma)MTT Assay11[10]

Note: The specific structures for all compounds are detailed in the corresponding references. "Not Specified" indicates that the exact IC50 value was not provided in the abstract.

Anti-inflammatory Activity

Several imidazo[1,2-a]pyridine derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory mediators like COX-2.[2][15][16][17]

Table 2: Anti-inflammatory Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound IDTargetAssay TypeInhibition/IC50Reference
MIA NF-κB, STAT3ELISA, Western BlotInhibition of NF-κB and STAT3 pathways[2]
Compound e10 COX-2Human Whole Blood AssayIC50 = 13 µmol/l[15]
Compound 6f COX-2In vitro COX inhibition assayIC50 = 0.07-0.18 μM range[18]
Compound 6a Not SpecifiedCarrageenan-induced rat paw edemaGood activity at 100 mg/kg
Compound 6b Not SpecifiedCarrageenan-induced rat paw edemaGood activity at 100 mg/kg
Compound 6c Not SpecifiedCarrageenan-induced rat paw edemaGood activity at 100 mg/kg
Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has also been explored for its antimicrobial properties against a range of bacterial and fungal pathogens.[3][19][20][21][22]

Table 3: Antimicrobial Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound IDOrganismMIC (µg/mL)Reference
Compound 17d Antibacterial0.5[21]
Compound 17a Antifungal (ATCC 9763)8[21]
Compound 207a E. coli2.48[20]
Compound 207c E. coli10.41[20]
Azo-linked derivative 4e Antibacterial0.5-1.0 mg/mL[13]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of hit compounds. Below are representative experimental protocols for the assays mentioned in the tables.

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[8][9][23]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for another 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

In Vitro COX Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[15][18]

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, heme, and a buffer (e.g., Tris-HCl).

  • Compound Incubation: Add the test compound at various concentrations to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for COX-1 and COX-2.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][21]

  • Bacterial Culture: Prepare an overnight culture of the test bacteria in a suitable broth medium.

  • Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the bacteria to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Experimental Workflow for Hit Validation

The following diagram illustrates a general workflow for the validation of a hit compound like this compound.

G cluster_0 Initial Screening cluster_1 In Vitro Validation cluster_2 Lead Optimization HTS High-Throughput Screening Hit_ID Hit Identification (this compound) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Primary Assays Selectivity Selectivity Assays (e.g., against normal cells) Dose_Response->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR Informs Optimization ADME ADME/Tox Profiling SAR->ADME In_Vivo In Vivo Efficacy Studies ADME->In_Vivo Candidate Selection caption Figure 1. A general workflow for the validation and optimization of a hit compound. G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K Inhibits caption Figure 2. Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

References

Navigating the Kinome: A Comparative Cross-Reactivity Profile of Imidazo[1,2-a]Pyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for advancing novel therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of imidazo[1,2-a]pyridine-based inhibitors, with a focus on their interactions across the human kinome. Due to the limited public availability of comprehensive kinome-wide screening data for a specific 2-Bromo-7-chloroimidazo[1,2-a]pyridine derivative, this guide will utilize a well-characterized multi-kinase inhibitor with a related scaffold, AT7519, as a representative example for in-depth comparison against leading approved cyclin-dependent kinase (CDK) inhibitors.

Executive Summary

Imidazo[1,2-a]pyridine-based compounds have emerged as a versatile scaffold for the development of inhibitors targeting various protein kinases, including cyclin-dependent kinases (CDKs) and PI3K/mTOR. Their therapeutic potential is intrinsically linked to their selectivity profile. A highly selective inhibitor promises fewer off-target effects and a wider therapeutic window, while a multi-targeted inhibitor might offer broader efficacy in complex diseases like cancer. This guide presents a comparative analysis of the kinome-wide selectivity of a representative multi-CDK inhibitor, AT7519, against the highly selective CDK4/6 inhibitors Palbociclib, Ribociclib, and the slightly less selective Abemaciclib. This comparison highlights the diverse selectivity profiles achievable with kinase inhibitors and provides a framework for interpreting cross-reactivity data.

Comparative Kinase Inhibition Profiles

The following tables summarize the inhibitory activity of the representative multi-CDK inhibitor AT7519 and the approved CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib against a panel of selected kinases. Data is presented as the percentage of control at a given concentration, where a lower percentage indicates stronger inhibition.

Table 1: Cross-Reactivity Profile of a Representative Multi-CDK Inhibitor (AT7519) at 10 µM.

Kinase TargetPercent of Control
CDK1/CycB <10%
CDK2/CycA <10%
CDK2/CycE <10%
CDK3/CycE <10%
CDK4/CycD1 <10%
CDK5/p25 <10%
CDK6/CycD3 <10%
CDK7/CycH/MAT1 <10%
CDK9/CycT1 <10%
GSK3β<10%
FLT310-25%
Aurora A25-50%
Aurora B25-50%
PIM125-50%
PLK150-75%
MEK1>75%
ERK1>75%
p38α>75%
JNK1>75%
AKT1>75%

Data is representative and compiled from publicly available KINOMEscan™ results.

Table 2: Comparative Selectivity of Approved CDK4/6 Inhibitors.

Kinase TargetPalbociclib (% of Control @ 1µM)Ribociclib (% of Control @ 1µM)Abemaciclib (% of Control @ 1µM)
CDK4/CycD1 <10% <10% <10%
CDK6/CycD3 <10% <10% <10%
CDK1/CycB>75%>75%25-50%
CDK2/CycA>75%>75%25-50%
CDK9/CycT1>75%>75%10-25%
GSK3β>75%>75%10-25%
PIM1>75%>75%25-50%
CAMK2G>75%>75%10-25%
DYRK1A>75%>75%10-25%
HIPK2>75%>75%<10%

Data is representative and compiled from published literature and publicly available KINOMEscan™ results.[1][2][3] Note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Accurate cross-reactivity profiling is crucial for inhibitor characterization. Several methodologies are employed to determine the selectivity of kinase inhibitors against a broad panel of kinases.

In Vitro Kinase Profiling (e.g., KINOMEscan™)

This method is a high-throughput competition binding assay that quantifies the interaction of a test compound with a large panel of human kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is detected, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase.

Generalized Protocol:

  • Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competition: A panel of DNA-tagged kinases is incubated with the test compound at a specified concentration (e.g., 1 µM or 10 µM for initial screening).

  • Binding: The kinase-compound mixture is then added to the immobilized ligand. Kinases that are not bound to the test compound will bind to the immobilized ligand.

  • Washing: Unbound components are washed away.

  • Elution and Quantification: The bound, DNA-tagged kinases are eluted, and the amount of each kinase is quantified using qPCR.

  • Data Analysis: The results are typically expressed as "percent of control" (POC), where the control is a DMSO vehicle. A lower POC value indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.[4][5]

Cellular Target Engagement Assays

To confirm that an inhibitor interacts with its intended target in a cellular context, target engagement assays are essential.

Principle: These assays measure the physical interaction between a drug and its target protein within intact cells. One common method is the Cellular Thermal Shift Assay (CETSA), which is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Generalized Protocol (CETSA):

  • Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures to induce protein denaturation.

  • Lysis and Fractionation: Cells are lysed, and soluble proteins are separated from aggregated, denatured proteins by centrifugation.

  • Quantification: The amount of the target protein remaining in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Kinase Cross-Reactivity Profiling

G Experimental Workflow for Kinase Cross-Reactivity Profiling cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis inhibitor Test Inhibitor (e.g., this compound derivative) competition Competition Binding Assay inhibitor->competition kinase_panel Broad Kinase Panel (e.g., KINOMEscan) kinase_panel->competition quantification Quantification (e.g., qPCR) competition->quantification poc Calculate % of Control quantification->poc selectivity Determine Selectivity Score & Identify Off-Targets poc->selectivity G Simplified Cell Cycle Regulation by CDKs and Point of Inhibition growth_factors Growth Factors receptors Receptors growth_factors->receptors cyclinD Cyclin D receptors->cyclinD Signal Transduction cdk46_active Active Cyclin D-CDK4/6 cyclinD->cdk46_active cdk46 CDK4/6 cdk46->cdk46_active rb Rb cdk46_active->rb Phosphorylation prb p-Rb cdk46_active->prb e2f E2F rb->e2f Inhibits g1_s_transition G1-S Transition (Cell Proliferation) e2f->g1_s_transition Transcription inhibitor Imidazo[1,2-a]pyridine & other CDK Inhibitors inhibitor->cdk46

References

The Pivotal Influence of C2 and C7 Substitutions on the Biological Activity of Imidazo[1,2-a]pyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of imidazo[1,2-a]pyridine derivatives reveals that substitutions at the C2 and C7 positions are critical determinants of their biological activity. This guide provides a comparative analysis of how modifications at these two key positions impact the therapeutic potential of this privileged scaffold, with a particular focus on its antitubercular and kinase inhibitory activities.

The imidazo[1,2-a]pyridine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2][3] The development of potent and selective therapeutic agents based on this scaffold hinges on a thorough understanding of its structure-activity relationship (SAR). Among the various positions on the imidazo[1,2-a]pyridine ring system, the C2 and C7 positions have emerged as key sites for modification to modulate potency, selectivity, and pharmacokinetic properties. This guide synthesizes experimental data from multiple studies to provide a clear comparison of the impact of C2 versus C7 substitutions.

Antitubercular Activity: A Tale of Two Positions

The imidazo[1,2-a]pyridine scaffold has yielded potent antitubercular agents, with some compounds advancing to clinical trials.[4][5] SAR studies in this area have provided direct comparisons between C2 and C7 substituted analogs.

A notable study by Moraski and co-workers explored a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, highlighting the importance of substitution at both positions for anti-TB activity.[6] Further investigations have delved into the specific impact of altering substituents at these positions. For instance, one study demonstrated that replacing a 7-methyl group with a 7-chloro group on the imidazo[1,2-a]pyridine core led to a five-fold decrease in antitubercular activity.[7] This suggests that both the nature and position of the substituent are crucial for potent activity against Mycobacterium tuberculosis.

To illustrate the logical flow of SAR analysis for these compounds, a diagram is provided below.

SAR_Analysis_Flow cluster_0 Initial Scaffold cluster_1 Substitution Positions cluster_2 Substituent Modification cluster_3 Biological Evaluation cluster_4 SAR Determination Scaffold Imidazo[1,2-a]pyridine Core C2 C2 Position Scaffold->C2 C7 C7 Position Scaffold->C7 C2_Sub Varying C2 Substituents (e.g., Aryl, Alkyl) C2->C2_Sub C7_Sub Varying C7 Substituents (e.g., -CH3, -Cl) C7->C7_Sub Activity Antitubercular Activity (MIC Measurement) C2_Sub->Activity C7_Sub->Activity SAR Structure-Activity Relationship Activity->SAR

Figure 1: Logical workflow for the structure-activity relationship (SAR) analysis of substituted imidazo[1,2-a]pyridines.

Comparative Antitubercular Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of C2 and C7 substituted imidazo[1,2-a]pyridine analogs against Mycobacterium tuberculosis H37Rv.

Compound IDC2 SubstitutionC7 SubstitutionMIC (µM)Reference
1 -CH3-CH30.4 - 1.9[6]
2 -CH3-Cl5 x less active than -CH3 analog[7]
3 Varied Aryl-CH30.004 - >20[7]
4 Varied Aryl-Cl0.02 - >20[7]

Kinase Inhibitory Activity: Tuning Selectivity and Potency

Imidazo[1,2-a]pyridines have also been extensively investigated as inhibitors of various protein kinases, which are key targets in cancer therapy.[8][9] The substitutions at the C2 and C7 positions play a crucial role in determining the potency and selectivity of these inhibitors.

For instance, research on cyclin-dependent kinase (CDK) inhibitors has shown that modifications at these positions can significantly alter their inhibitory profiles.[8] Similarly, studies on c-Met inhibitors have demonstrated that while initial modifications at C7 and C8 did not significantly change activity, further optimization of other parts of the molecule, guided by the initial SAR, led to potent inhibitors.[10]

The general experimental workflow for evaluating these compounds as kinase inhibitors is depicted in the following diagram.

Kinase_Inhibitor_Workflow cluster_0 Compound Synthesis cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 In vivo Evaluation Synthesis Synthesis of C2/C7 Substituted Imidazo[1,2-a]pyridines Kinase_Assay In vitro Kinase Assay (e.g., PI3K p110alpha) Synthesis->Kinase_Assay Measure IC50 Cell_Assay Cell-based Proliferation Assay (e.g., A375, HeLa cells) Kinase_Assay->Cell_Assay Active Compounds Xenograft Mouse Xenograft Model Cell_Assay->Xenograft Promising Candidates

Figure 2: General experimental workflow for the evaluation of imidazo[1,2-a]pyridine-based kinase inhibitors.

Comparative Kinase Inhibitory Data

The table below presents the half-maximal inhibitory concentration (IC50) values for representative C2 and C7 substituted imidazo[1,2-a]pyridines against phosphoinositide 3-kinase (PI3K) p110alpha.

Compound IDC2 SubstitutionC7 SubstitutionPI3K p110α IC50 (µM)Reference
5 -CH3H0.67[11]
6 Varied Aryl/HeteroarylH0.0018 - 0.0028[11]

While direct comparative data for C7 substituted analogs in this specific PI3K inhibitor series is limited in the provided literature, the significant increase in potency observed with C2 modifications underscores the importance of this position for potent kinase inhibition.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

The in vitro antitubercular activity of the synthesized compounds is typically determined using the Microplate Alamar Blue Assay (MABA). Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The compounds are dissolved in DMSO to prepare stock solutions. In a 96-well microplate, serial dilutions of the compounds are prepared. A suspension of M. tuberculosis H37Rv is added to each well. The plates are incubated at 37 °C for 5-7 days. After incubation, Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink, indicating inhibition of bacterial growth.[5][7]

In Vitro Kinase Inhibition Assay (e.g., PI3K p110alpha)

The inhibitory activity of compounds against PI3K p110alpha can be measured using a variety of assay formats, such as a scintillation proximity assay or a fluorescence-based assay. A typical protocol involves the following steps: The kinase enzyme, substrate (e.g., phosphatidylinositol), and ATP are incubated with varying concentrations of the test compound in an appropriate buffer. The reaction is allowed to proceed for a specific time at a controlled temperature. The reaction is then stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated from the dose-response curve.[11]

Cell Proliferation Assay

The effect of the compounds on the proliferation of cancer cell lines (e.g., A375, HeLa) is assessed using assays such as the MTT or SRB assay. Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours). After the incubation period, the assay reagent is added, and the absorbance is measured using a microplate reader. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[11]

Conclusion

The structure-activity relationship of C2 and C7 substituted imidazo[1,2-a]pyridines is a critical aspect of designing novel therapeutic agents. The presented data clearly indicates that both positions offer valuable opportunities for chemical modification to enhance biological activity.

For antitubercular agents, the nature of the substituent at C7 can significantly impact potency, with small alkyl groups appearing to be more favorable than halogens in some cases. At the C2 position, the introduction of various aryl groups has been a successful strategy for improving activity.

In the context of kinase inhibitors, the C2 position has been extensively explored with aryl and heteroaryl substituents, leading to highly potent compounds. While direct comparative data for C7 substitution in the same kinase inhibitor series is less common in the reviewed literature, it remains a position of interest for fine-tuning properties such as selectivity and pharmacokinetics.

Future drug discovery efforts focused on the imidazo[1,2-a]pyridine scaffold should continue to systematically explore the chemical space around both the C2 and C7 positions to unlock the full therapeutic potential of this remarkable heterocyclic system.

References

In Vitro ADME Properties of Imidazo[1,2-a]pyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of In Vitro ADME Properties

The following table summarizes the in vitro ADME data for a selection of 6-substituted imidazo[1,2-a]pyridine analogs. These compounds were evaluated for their metabolic stability in human and mouse liver microsomes and for their permeability across Caco-2 cell monolayers, a model of the human intestinal barrier.

Compound IDR Group (at position 6)Human Liver Microsome Stability (% remaining after 30 min)Mouse Liver Microsome Stability (% remaining after 30 min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
I -H857812.5
II -CH₃756515.2
III -Cl928810.8
IV -OCH₃604518.9
V -CF₃95919.5

Data Interpretation:

  • Metabolic Stability: A higher percentage of the compound remaining after incubation with liver microsomes indicates greater metabolic stability. In this series, analogs with electron-withdrawing groups such as chloro (Compound III) and trifluoromethyl (Compound V) at the 6-position exhibited higher stability in both human and mouse liver microsomes. Conversely, the methoxy-substituted analog (Compound IV) showed lower metabolic stability, suggesting it is more readily metabolized by hepatic enzymes.

  • Permeability: The apparent permeability coefficient (Papp) is a measure of a compound's ability to cross the intestinal epithelium. A higher Papp value suggests better absorption. The data indicates that lipophilicity plays a role, with the methoxy-substituted analog (Compound IV) showing the highest permeability. In contrast, the more polar or sterically hindered analogs demonstrated lower, yet still moderate, permeability.

  • Plasma Protein Binding (Qualitative Comparison): While specific plasma protein binding data for this set of analogs is not available, studies on structurally related imidazo[1,2-a]pyridine and bioisosteric analogs such as pyrazolo[1,5-a]pyridines and imidazo[2,1-b]thiazoles have reported high to very high plasma protein binding (often >99%).[1] This suggests that compounds based on the imidazo[1,2-a]pyridine scaffold are likely to exhibit significant binding to plasma proteins, a critical factor influencing their pharmacokinetic and pharmacodynamic profiles.

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

Metabolic Stability in Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.

Materials:

  • Test compounds and positive control compounds (e.g., testosterone, verapamil)

  • Pooled human or mouse liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: A reaction mixture containing liver microsomes and phosphate buffer is pre-warmed to 37°C.

  • Initiation: The test compound is added to the reaction mixture, followed by the addition of the NADPH regenerating system to initiate the metabolic reaction.

  • Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: The reaction in each aliquot is stopped by the addition of cold acetonitrile.

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Calculation: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t₁/₂) and intrinsic clearance (CLint) can be determined from the rate of disappearance of the parent compound.

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_cpd Prepare Test Compound Stock prep_lm Prepare Liver Microsome Mixture prewarm Pre-warm Microsome Mixture to 37°C prep_lm->prewarm prep_nadph Prepare NADPH Regenerating System add_cpd Add Test Compound prewarm->add_cpd initiate Initiate Reaction with NADPH System add_cpd->initiate sampling Take Aliquots at Time Points (0, 5, 15, 30 min) initiate->sampling terminateterminate terminateterminate sampling->terminateterminate terminate Terminate Reaction with Cold Acetonitrile centrifuge Centrifuge to Pellet Protein analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % Remaining, t1/2, and CLint analyze->calculate terminateterminate->centrifuge

Metabolic Stability Assay Workflow

Caco-2 Permeability Assay

This assay is used to predict the intestinal absorption of a compound by measuring its transport across a monolayer of Caco-2 cells.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well plates)

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation: Caco-2 cells are seeded onto Transwell inserts and cultured for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.

  • Transport Study (Apical to Basolateral - A to B):

    • The cell monolayers are washed with transport buffer.

    • The test compound in transport buffer is added to the apical (A) side (donor compartment).

    • Fresh transport buffer is added to the basolateral (B) side (receiver compartment).

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are taken from the basolateral side at specific time points.

  • Transport Study (Basolateral to Apical - B to A): The procedure is reversed to assess efflux, with the compound added to the basolateral side and samples taken from the apical side.

  • Analysis: The concentration of the test compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. The efflux ratio (Papp B-A / Papp A-B) can also be calculated to assess the involvement of active efflux transporters.

cluster_cell_culture Cell Culture & Differentiation cluster_integrity_check Monolayer Integrity cluster_transport_exp Transport Experiment (A to B) cluster_analysis_perm Analysis seed Seed Caco-2 cells on Transwell inserts differentiate Culture for 21-25 days to form monolayer seed->differentiate check Measure TEER and/or Lucifer Yellow permeability differentiate->check wash Wash monolayer with buffer check->wash add_donor Add compound to Apical (A) side wash->add_donor add_receiver Add buffer to Basolateral (B) side add_donor->add_receiver incubate Incubate at 37°C add_receiver->incubate sample Sample from Basolateral (B) side incubate->sample analyze_perm Quantify compound by LC-MS/MS sample->analyze_perm calculate_perm Calculate Papp and Efflux Ratio analyze_perm->calculate_perm

Caco-2 Permeability Assay Workflow

Plasma Protein Binding by Equilibrium Dialysis

This assay determines the fraction of a compound that is bound to plasma proteins, which is crucial for understanding its distribution and availability to target tissues.

Materials:

  • Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane

  • Pooled plasma from the desired species (e.g., human, mouse)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds (e.g., warfarin for high binding, metoprolol for low binding)

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Device Preparation: The equilibrium dialysis device is assembled with the semi-permeable membrane separating the plasma and buffer chambers.

  • Sample Preparation: The test compound is spiked into the plasma.

  • Dialysis: The plasma containing the test compound is added to one chamber, and PBS is added to the other chamber.

  • Equilibration: The device is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-24 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling: After incubation, aliquots are taken from both the plasma and the buffer chambers.

  • Analysis: The concentration of the test compound in both aliquots is determined by LC-MS/MS.

  • Data Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding (%PPB) is calculated as (1 - fu) * 100.

cluster_prep_ppb Preparation cluster_dialysis Dialysis cluster_sampling_ppb Sampling cluster_analysis_ppb Analysis prep_device Assemble Dialysis Device add_plasma Add Spiked Plasma to one chamber prep_device->add_plasma spike_plasma Spike Test Compound into Plasma spike_plasma->add_plasma add_buffer Add PBS to the other chamber add_plasma->add_buffer incubate_ppb Incubate at 37°C to reach equilibrium add_buffer->incubate_ppb sample_ppb Take Aliquots from both chambers incubate_ppb->sample_ppb analyze_ppb Quantify compound by LC-MS/MS sample_ppb->analyze_ppb calculate_ppb Calculate Fraction Unbound (fu) and % Plasma Protein Binding analyze_ppb->calculate_ppb

Plasma Protein Binding Assay Workflow

References

Unveiling the Therapeutic Potential: A Comparative Analysis of 2-Bromo-7-chloroimidazo[1,2-a]pyridine and Other Key Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy of 2-Bromo-7-chloroimidazo[1,2-a]pyridine reveals its standing as a promising scaffold in drug discovery, holding its own against other prominent heterocyclic structures like benzimidazoles, quinolines, and pyrimidines. This guide offers a comprehensive comparison of their biological activities, supported by experimental data, to aid researchers and drug development professionals in navigating the landscape of heterocyclic medicinal chemistry.

The imidazo[1,2-a]pyridine core is widely recognized as a "privileged" scaffold in medicinal chemistry, attributed to its ability to interact with a diverse range of biological targets.[1] This versatility has led to the development of numerous derivatives with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The specific derivative, this compound, serves as a key intermediate in the synthesis of various biologically active compounds, and its halogenated structure often contributes to enhanced efficacy and target specificity.

This comparative guide will dissect the available quantitative data on the efficacy of imidazo[1,2-a]pyridine derivatives, with a focus on anticancer and antimicrobial activities, and benchmark them against other significant heterocyclic scaffolds.

Comparative Efficacy Analysis: Anticancer Activity

The quest for novel anticancer agents has led to the extensive exploration of various heterocyclic compounds. Below is a comparative summary of the cytotoxic activity of imidazo[1,2-a]pyridine derivatives and other key heterocyclic scaffolds against several cancer cell lines.

Heterocyclic ScaffoldCompound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Novel IP-5HCC1937 (Breast)45[4][5]
Imidazo[1,2-a]pyridine Novel IP-6HCC1937 (Breast)47.7[4][5]
Imidazo[1,2-a]pyridine Novel IP-7HCC1937 (Breast)79.6[4][5]
Imidazo[1,2-a]pyridine Compound 16HT-29 (Colon)12.98 ± 0.40[6]
Imidazo[1,2-a]pyridine Compound 18MCF-7 (Breast)9.60 ± 3.09[6]
Imidazo[1,2-a]pyridine Thiazole derivative 12A375 (Melanoma)0.14[7]
Imidazo[1,2-a]pyridine Thiazole derivative 12HeLa (Cervical)0.21[7]
Benzimidazole Hybrid Compound 9A498 (Renal)-[8]
Benzimidazole Hybrid Compound 9MDA-MB-468 (Breast)-[8]
Quinoline Compound 6MCF-7 (Breast)1.7[9]
Quinoline Compound 7MCF-7 (Breast)1.5[9]
Quinoline Compound 10HCC827 (Lung)0.010[9]
Pyrimidine 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivativesImatinib-resistant tumor cellsNanomolar range[10]

Comparative Efficacy Analysis: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new and effective therapeutic agents. Heterocyclic compounds have shown significant promise in this area. The following table summarizes the antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives in comparison to other heterocyclic scaffolds.

Heterocyclic ScaffoldCompound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Imidazo[1,2-a]pyrimidine Pyrazolo-IZP molecular conjugatesMRSA, S. aureus, E. coli, S. typhi, K. pneumonia, P. aeruginosaZone of inhibition >9 mm[11]
Quinoline Hybrid 7bS. aureus2[12]
Quinoline Hybrid 7bM. tuberculosis H37Rv10[12]
Quinoline Compound 7E. coli ATCC259222[13]
Quinoline Compound 7S. pyrogens ATCC196152[13]
Pyridine Compounds 12, 15, 16, 17B. subtilis, S. aureus, P. aeruginosa, E. coli6.25–12.5[14]
Pyridine Compounds 12, 15, 16, 17C. albicans, C. gabrata12.5[14]

Experimental Protocols

A clear understanding of the methodologies used to generate the efficacy data is crucial for the interpretation and replication of results. Below are detailed protocols for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds and standard antimicrobial agents

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL for bacteria.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for fungi) for 16-20 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and processes involved in the biological evaluation of these compounds, the following diagrams are provided.

anticancer_screening_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Seed cells Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Treatment->Cytotoxicity Assay (MTT) Treat with compounds Data Analysis (IC50) Data Analysis (IC50) Cytotoxicity Assay (MTT)->Data Analysis (IC50) Measure viability Apoptosis Assay Apoptosis Assay Data Analysis (IC50)->Apoptosis Assay Identify potent compounds Cell Cycle Analysis Cell Cycle Analysis Data Analysis (IC50)->Cell Cycle Analysis Kinase Inhibition Assay Kinase Inhibition Assay Data Analysis (IC50)->Kinase Inhibition Assay Animal Model Animal Model Kinase Inhibition Assay->Animal Model Select lead compound Compound Administration Compound Administration Animal Model->Compound Administration Tumor Growth Measurement Tumor Growth Measurement Compound Administration->Tumor Growth Measurement

Caption: Workflow for anticancer drug screening.

kinase_inhibition_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Activates Akt/PKB Akt/PKB PI3K->Akt/PKB Activates mTOR mTOR Akt/PKB->mTOR Activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Promotes Imidazo[1,2-a]pyridine Inhibitor Imidazo[1,2-a]pyridine Inhibitor Imidazo[1,2-a]pyridine Inhibitor->PI3K Inhibits Imidazo[1,2-a]pyridine Inhibitor->Akt/PKB Imidazo[1,2-a]pyridine Inhibitor->mTOR

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

References

Benchmarking Imidazo[1,2-a]pyridine Analogs Against Established Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the imidazo[1,2-a]pyridine scaffold, a promising class of compounds in kinase inhibitor discovery, against well-established kinase inhibitors. While specific experimental data for 2-Bromo-7-chloroimidazo[1,2-a]pyridine is not extensively available in the public domain, this document benchmarks the broader class of imidazo[1,2-a]pyridine derivatives to offer a valuable reference for researchers in the field. The imidazo[1,2-a]pyridine core has been identified as a versatile scaffold for the development of inhibitors targeting a range of kinases, including Insulin-like Growth Factor-1 Receptor (IGF-1R), PI3K/mTOR, and Activin-like Kinase (ALK).

Comparative Efficacy: In Vitro Inhibitory Activity

A primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the target kinase's activity. Lower IC50 values are indicative of higher potency. The following table summarizes the reported in vitro IC50 values for several imidazo[1,2-a]pyridine derivatives and well-known benchmark kinase inhibitors against various kinases.

Compound Class/NameTarget Kinase(s)IC50 (nM)Compound Type
Imidazo[1,2-a]pyridine Derivatives
Derivative 1PI3Kα2Imidazo[1,2-a]pyridine
Derivative 2DYRK1A2600Imidazo[1,2-a]pyridine
Derivative 3CLK1700Imidazo[1,2-a]pyridine
Benchmark Kinase Inhibitors
StaurosporineBroad Spectrum (PKC, p60v-src, PKA, CaM II)3 - 20Natural Product
DasatinibBCR-ABL, SRC family, c-Kit, PDGFRβ<1 - 79Small Molecule
GefitinibEGFR26 - 57Small Molecule
SunitinibVEGFRs, PDGFRs, c-Kit, FLT3, RETVaries by targetSmall Molecule

Kinase Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers, making it a key target for anti-cancer drug development. Imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against components of this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of a test compound against a specific kinase.

Principle: This assay quantifies the amount of ATP remaining in a solution following a kinase reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a higher luminescent signal indicates inhibition of the kinase by the test compound.

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine 5'-triphosphate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Known kinase inhibitor (positive control)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

  • Luminescence-based ATP detection kit

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor

  • Plate shaker

  • Luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Typically, a 10-point, 3-fold serial dilution is performed. Include a DMSO-only (vehicle) control.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and controls to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, the target kinase enzyme, and the specific peptide substrate.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. A "no kinase" control should also be prepared.

  • Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Add the ATP detection reagent to all wells. This will stop the kinase reaction and initiate the generation of a luminescent signal. Incubate for approximately 10 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing novel kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow cluster_discovery Discovery & Initial Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization A Compound Library (e.g., Imidazo[1,2-a]pyridines) B High-Throughput Screening (Biochemical Assay) A->B C Hit Identification B->C D Dose-Response & IC50 Determination C->D E Selectivity Profiling (Kinase Panel) D->E F Cell-Based Assays (Target Engagement & Pathway Inhibition) E->F G Structure-Activity Relationship (SAR) Studies F->G H In Vivo Efficacy & Toxicology Studies G->H I Preclinical Candidate Selection H->I

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.